CDD3506
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-tritylimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJCNSQHHMJLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MEDI3506 (Tozorakimab)
For Researchers, Scientists, and Drug Development Professionals
Initial Note: Initial searches for "CDD3506" did not yield a publicly disclosed compound. However, the similarity in nomenclature strongly suggests a typographical error for MEDI3506 , an investigational monoclonal antibody known as Tozorakimab . This document will provide a comprehensive overview of the mechanism of action for MEDI3506 (Tozorakimab).
Executive Summary
Tozorakimab (MEDI3506) is a human IgG1 monoclonal antibody developed by AstraZeneca with a novel, dual mechanism of action targeting the alarmin cytokine Interleukin-33 (IL-33). IL-33 is a key initiator of the inflammatory cascade in response to tissue damage or allergens and plays a significant role in various inflammatory and respiratory diseases. Tozorakimab exhibits high-affinity binding to IL-33, effectively neutralizing its signaling through two distinct pathways. This dual inhibition is a key differentiator for the therapeutic potential of Tozorakimab. The antibody has been investigated in clinical trials for conditions such as atopic dermatitis, diabetic kidney disease, and chronic obstructive pulmonary disease (COPD).
Target Profile: Interleukin-33 (IL-33)
Interleukin-33 is a member of the IL-1 cytokine family and functions as an "alarmin," a molecule released upon cellular damage to alert the immune system. It is expressed by various cell types, including epithelial and endothelial cells. Upon release, IL-33 can exist in two forms: a reduced form (IL-33red) and an oxidized form (IL-33ox), each signaling through different receptor complexes.
-
Reduced IL-33 (IL-33red): This is the full-length, active form of IL-33 that signals through the ST2 (suppression of tumorigenicity 2) receptor, which is primarily expressed on the surface of immune cells like T helper 2 (Th2) cells, mast cells, and eosinophils. Activation of the ST2 pathway leads to the production of pro-inflammatory cytokines such as IL-5 and IL-13, driving eosinophilic inflammation and allergic responses.[1][2]
-
Oxidized IL-33 (IL-33ox): Under conditions of oxidative stress, IL-33 can become oxidized. This form of IL-33 signals through a complex of the Receptor for Advanced Glycation End products (RAGE) and the Epidermal Growth Factor Receptor (EGFR).[1][2] This pathway is implicated in epithelial dysfunction and tissue remodeling.
Molecular Mechanism of Action of Tozorakimab
Tozorakimab is a potent, high-affinity monoclonal antibody that directly binds to and neutralizes both the reduced and oxidized forms of IL-33.[1][2] This dual inhibitory action is central to its therapeutic effect.
-
Inhibition of IL-33red/ST2 Signaling: By binding to IL-33red, Tozorakimab prevents its interaction with the ST2 receptor. This blockade inhibits the downstream signaling cascade that leads to the activation of inflammatory cells and the release of pro-inflammatory cytokines.[1]
-
Inhibition of IL-33ox/RAGE-EGFR Signaling: Tozorakimab also binds to IL-33ox, preventing its engagement with the RAGE/EGFR complex. This action is thought to mitigate epithelial dysfunction and adverse tissue remodeling.[1]
A key feature of Tozorakimab is its exceptionally high affinity for IL-33, which is described as being in the femtomolar range, with a fast association rate.[3][4][5] This allows it to effectively compete with the natural receptors for IL-33 binding.
Quantitative Data
The following tables summarize the key quantitative data for Tozorakimab's binding affinity and in vitro inhibitory activity.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (KD) for IL-33red | 0.20 pM | Kinetic Exclusion Assay (KinExA) | [1] |
| Association Rate (ka) for IL-33red | 8.5 x 10⁷ M⁻¹s⁻¹ | Kinetic Exclusion Assay (KinExA) | [3][4][5] |
| EC50 for binding to immobilized Human IL-33 | 3.21 ng/mL | ELISA | [6] |
| Functional Inhibition | IC50 Value | Cell System | Reference |
| Inhibition of NF-κB Signaling | 0.23 pM (95% CI: 0.17–0.32 pM) | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| Inhibition of IL-8 Release | 0.49 pM (95% CI: 0.32–0.75 pM) | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
Visualizing the Mechanism of Action and Experimental Workflows
Signaling Pathways of IL-33 and Inhibition by Tozorakimab
Caption: Dual signaling pathways of IL-33 and points of inhibition by Tozorakimab.
Experimental Workflow for In Vitro Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of Tozorakimab.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of Tozorakimab, based on the supplementary methods of the primary research publication.[1]
Kinetic Exclusion Assay (KinExA)
-
Objective: To determine the binding affinity (KD) and association rate (ka) of Tozorakimab for IL-33red.
-
Methodology:
-
KinExA 3200 instrument was used for all measurements.
-
For affinity measurement, a constant concentration of Tozorakimab (5 pM or 0.20 pM) was equilibrated with a titration of IL-33red.
-
The equilibrated samples were passed over a bead column coated with IL-33.
-
The amount of unbound Tozorakimab captured by the beads was detected using a fluorescently labeled secondary antibody.
-
The data were fitted to a 1:1 binding model to determine the KD.
-
For association rate, the Tozorakimab Fab fragment was used, and data were analyzed using the KinExA Pro software.
-
Human Umbilical Vein Endothelial Cells (HUVEC) Assays
-
Objective: To measure the functional inhibition of IL-33-induced signaling by Tozorakimab.
-
Cell Culture:
-
Primary HUVECs were cultured in Endothelial Cell Growth Medium.
-
-
NF-κB Reporter Assay:
-
HUVECs were transduced with a lentiviral vector containing an NF-κB response element driving the expression of a reporter gene.
-
Cells were plated in 96-well plates.
-
Tozorakimab was serially diluted and pre-incubated with a constant concentration of recombinant human IL-33.
-
The antibody/cytokine mixture was added to the cells and incubated.
-
Reporter gene activity was measured using a luminometer.
-
IC50 values were calculated from the dose-response curve.
-
-
IL-8 Release Assay:
-
HUVECs were plated in 96-well plates.
-
Tozorakimab was serially diluted and pre-incubated with recombinant human IL-33.
-
The mixture was added to the cells and incubated for 24 hours.
-
The cell culture supernatant was collected.
-
The concentration of IL-8 in the supernatant was quantified using a standard ELISA kit.
-
IC50 values were determined from the inhibition curve.
-
In Vivo Murine Model of Lung Inflammation
-
Objective: To assess the in vivo efficacy of Tozorakimab in a model of IL-33-driven lung inflammation.
-
Animal Model: Humanized IL-33 knock-in mice were used, which express human IL-33.
-
Methodology:
-
Mice were administered Tozorakimab or a control antibody via intraperitoneal injection.
-
After 24 hours, lung inflammation was induced by intranasal challenge with the allergen Alternaria alternata.
-
At a specified time point post-challenge, bronchoalveolar lavage (BAL) fluid was collected.
-
The concentration of inflammatory cytokines (e.g., IL-5) in the BAL fluid was measured by ELISA.
-
The reduction in cytokine levels in the Tozorakimab-treated group compared to the control group was used to determine in vivo efficacy.
-
Conclusion
Tozorakimab (MEDI3506) is a highly potent monoclonal antibody with a differentiated, dual mechanism of action that involves the neutralization of both reduced and oxidized forms of IL-33. This leads to the inhibition of two distinct pro-inflammatory signaling pathways, the ST2 and RAGE/EGFR pathways. Its high binding affinity and potent functional inhibition in vitro, coupled with demonstrated in vivo activity, underscore its potential as a therapeutic agent for a range of inflammatory and respiratory diseases. This in-depth understanding of its mechanism of action is crucial for ongoing and future clinical development and for identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. tozorakimab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. db.antibodysociety.org [db.antibodysociety.org]
- 5. Tozorakimab (MEDI3506): an anti-IL-33 antibody that inhibits IL-33 signalling via ST2 and RAGE/EGFR to reduce inflammation and epithelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
No Information Available on CDD3506 for Increasing High-Density Lipoprotein Cholesterol
Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound or drug designated "CDD3506" in the context of increasing high-density lipoprotein cholesterol (HDL-C).
As a result, the creation of an in-depth technical guide or whitepaper on this topic, as requested, is not possible at this time. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be met due to the absence of any discernible research or data on this compound.
Searches for "this compound" and its potential relationship with HDL-C, including its mechanism of action, clinical trial data, and experimental methodologies, did not yield any relevant results. The scientific and medical databases appear to contain no mention of this specific designation in connection with lipid metabolism or cardiovascular research.
Therefore, we are unable to provide the requested technical guide, including data tables and Graphviz diagrams, as the foundational information does not exist in the public domain. We advise researchers, scientists, and drug development professionals to consult internal or proprietary databases if "this compound" is an internal compound designation that has not yet been publicly disclosed.
CDD3506: A Research Tool for Investigating Drug Metabolism via Cytochrome P450 3A Induction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a technical overview of CDD3506 as a potential research tool for studying drug metabolism, based on available information. Currently, there is a lack of peer-reviewed scientific literature detailing the specific experimental use and quantitative effects of this compound. Therefore, the experimental protocols and quantitative data presented herein are representative examples based on established methods for studying CYP3A induction and should be adapted and validated for specific research needs.
Introduction to this compound
This compound is a research chemical identified as an inducer of hepatic cytochrome P450IIIA (CYP3A) activity. Marketed for research purposes, it is suggested to play a role in elevating high-density lipoprotein cholesterol (HDL) through its effects on CYP3A enzymes. The primary utility of this compound in a research context is as a tool to probe the mechanisms of drug metabolism, particularly those mediated by the CYP3A subfamily, which is responsible for the metabolism of a large proportion of clinically used drugs.
Chemical Properties:
| Property | Value |
| CAS Number | 197913-15-8 |
| Molecular Formula | C22H19N3 |
| Purity | Typically >98% (as per supplier information) |
| Solubility | Soluble in DMSO |
The Role of CYP3A in Drug Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily (which includes CYP3A4 and CYP3A5 in humans), is a critical component of phase I drug metabolism. These enzymes are predominantly expressed in the liver and small intestine and are responsible for the oxidative metabolism of a vast array of xenobiotics, including approximately 50% of all therapeutic drugs.
Induction of CYP3A enzymes can have significant clinical implications. It can lead to the accelerated metabolism of co-administered drugs, potentially reducing their therapeutic efficacy. Conversely, for pro-drugs that require metabolic activation by CYP3A, induction can lead to increased levels of the active metabolite, which may enhance efficacy or, in some cases, lead to toxicity. Therefore, understanding the potential of new chemical entities to induce CYP3A is a crucial aspect of drug discovery and development.
Proposed Mechanism of Action: CYP3A Induction Signaling Pathway
The induction of CYP3A enzymes by xenobiotics is primarily mediated by the activation of nuclear receptors, most notably the Pregnane X Receptor (PXR). Upon ligand binding in the cytoplasm, PXR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter regions of CYP3A genes, leading to increased gene transcription and subsequent protein expression. While the specific interactions of this compound with this pathway have not been detailed in published literature, a compound of this nature would be hypothesized to act as a ligand for PXR.
Caption: Proposed signaling pathway for CYP3A induction by this compound.
Experimental Protocols for Studying CYP3A Induction
The following provides a generalized, representative protocol for an in vitro experiment to assess the CYP3A induction potential of a compound like this compound using cryopreserved human hepatocytes. This is a standard method in drug metabolism studies.
In Vitro CYP3A Induction Assay Using Cryopreserved Human Hepatocytes
Objective: To determine the potential of this compound to induce CYP3A4 enzyme activity and mRNA expression in primary human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes (from at least three different donors)
-
Hepatocyte plating and incubation media
-
Collagen-coated cell culture plates (e.g., 24-well or 48-well)
-
This compound (test compound)
-
Rifampicin (B610482) (positive control for CYP3A4 induction)
-
Vehicle control (e.g., DMSO)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
LC-MS/MS system for metabolite quantification
-
Reagents for RNA extraction and qRT-PCR
Experimental Workflow:
Caption: General experimental workflow for a CYP3A induction study.
Methodology:
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes at an appropriate density onto collagen-coated plates in plating medium.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Replace the plating medium with fresh incubation medium.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and rifampicin in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in incubation medium to achieve a range of final concentrations.
-
Treat the hepatocyte cultures with the different concentrations of this compound, a positive control concentration of rifampicin (e.g., 10 µM), and a vehicle control.
-
Incubate the cells for 48 to 72 hours, replacing the medium daily with fresh medium containing the respective treatments.
-
-
CYP3A4 Activity Assay:
-
After the treatment period, wash the cells with fresh medium.
-
Incubate the cells with a known concentration of a CYP3A4-specific probe substrate (e.g., 10 µM midazolam) for a defined period (e.g., 30-60 minutes).
-
Collect the supernatant for analysis of metabolite formation (e.g., 1'-hydroxymidazolam).
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentration of the metabolite.
-
-
CYP3A4 mRNA Expression Analysis:
-
After the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.
-
Data Presentation and Interpretation
Quantitative data from CYP3A induction studies are typically presented in tables summarizing the fold induction of enzyme activity and mRNA expression at different concentrations of the test compound.
Table 1: Illustrative Example of CYP3A4 mRNA Induction Data for this compound
| Compound | Concentration (µM) | Mean Fold Induction (mRNA) ± SD (n=3) |
| Vehicle Control | - | 1.0 ± 0.2 |
| This compound | 0.1 | 1.5 ± 0.3 |
| 1 | 4.2 ± 0.6 | |
| 10 | 12.5 ± 1.8 | |
| 50 | 18.3 ± 2.5 | |
| Rifampicin | 10 | 20.1 ± 2.9 |
Table 2: Illustrative Example of CYP3A4 Enzyme Activity Induction Data for this compound
| Compound | Concentration (µM) | Mean Fold Induction (Activity) ± SD (n=3) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 0.1 | 1.2 ± 0.2 |
| 1 | 3.5 ± 0.5 | |
| 10 | 9.8 ± 1.2 | |
| 50 | 15.1 ± 2.1 | |
| Rifampicin | 10 | 16.5 ± 2.4 |
Interpretation:
The data would be analyzed to determine the concentration-dependent effect of this compound on CYP3A4 induction. Key parameters to determine include the EC50 (the concentration at which 50% of the maximal induction is observed) and the Emax (the maximum induction effect). These values can then be compared to the positive control (rifampicin) to classify the induction potential of this compound.
Conclusion
This compound is presented as a research tool for the in vitro study of CYP3A induction. While specific, peer-reviewed data on its activity is currently limited, its proposed mechanism of action aligns with the known pathways of xenobiotic-mediated CYP3A regulation. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to investigate the effects of this compound and similar compounds on drug metabolism. As with any research chemical, it is imperative for investigators to independently validate its activity and characteristics within their specific experimental systems.
An In-Depth Technical Guide to CDD3506: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD3506, chemically identified as 1-trityl-1H-imidazol-4-amine, is a small molecule inhibitor of the cytochrome P450 (CYP) enzyme superfamily. This document provides a comprehensive overview of its chemical structure, and known properties. Due to the limited availability of public data, this guide focuses on the foundational chemical information and the general methodologies relevant to its classification as a CYP inhibitor.
Chemical Structure and Properties
This compound is an imidazole (B134444) derivative characterized by the presence of a bulky trityl (triphenylmethyl) group attached to one of the nitrogen atoms of the imidazole ring, and an amine group at the 4-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(triphenylmethyl)-1H-imidazol-4-amine | N/A |
| Synonyms | CDD-3506, 1-trityl-1H-imidazol-4-amine | N/A |
| Molecular Formula | C₂₂H₁₉N₃ | [1] |
| Molecular Weight | 325.41 g/mol | [1] |
| CAS Number | 197913-15-8 | [1] |
Biological Activity: Cytochrome P450 Inhibition
This compound is classified as an inhibitor of cytochrome P450 enzymes. The CYP superfamily plays a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including a majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.
While this compound is identified as a CYP inhibitor, specific quantitative data regarding its potency (e.g., IC₅₀ or Kᵢ values) against various CYP isoforms are not available in the public domain. Such data is critical for determining the compound's selectivity and potential for clinical applications or as a research tool.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, this section outlines the general methodologies that would be employed for its characterization.
General Synthesis of 1-substituted-4-aminoimidazoles
The synthesis of compounds structurally related to this compound typically involves a multi-step process. A generalized workflow is presented below.
Caption: A generalized synthetic route for 1-substituted-4-aminoimidazoles.
Protocol:
-
Protection of the Imidazole Nitrogen: The starting imidazole derivative (e.g., 4-nitroimidazole) is reacted with a protecting group agent, such as trityl chloride, in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate solvent (e.g., dichloromethane (B109758) or DMF). The reaction progress is monitored by techniques like thin-layer chromatography (TLC).
-
Reduction of the Nitro Group: The protected nitroimidazole is then subjected to a reduction reaction to convert the nitro group to an amine. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purification and Characterization: The final product, 1-trityl-1H-imidazol-4-amine (this compound), is purified using techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cytochrome P450 Inhibition Assay (General Protocol)
To determine the inhibitory potential of this compound against specific CYP isoforms, a well-established in vitro assay using human liver microsomes or recombinant CYP enzymes is typically performed.
Caption: A standard workflow for determining the IC50 of a CYP inhibitor.
Protocol:
-
Reagent Preparation: Solutions of human liver microsomes (or recombinant CYP isoforms), a specific probe substrate for the isoform of interest, an NADPH regenerating system (to initiate the enzymatic reaction), and a series of dilutions of this compound are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: The microsomes (or recombinant enzymes) and the probe substrate are pre-incubated with the different concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the NADPH regenerating system. The mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: The samples are then centrifuged, and the supernatant is analyzed by a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (vehicle-only) incubations. The percentage of inhibition for each concentration of this compound is calculated, and the data are plotted to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Signaling Pathways
The inhibition of cytochrome P450 enzymes by this compound can impact numerous signaling pathways involved in both xenobiotic and endogenous metabolism. The general mechanism of CYP-mediated metabolism is a critical component of these pathways.
Caption: The catalytic cycle of cytochrome P450 and potential points of inhibition.
Inhibition by a compound like this compound can occur at various stages of this cycle, most commonly through competitive binding to the active site of the enzyme, preventing the substrate from binding. This disruption can have downstream effects on pathways that rely on the products of CYP-mediated reactions, such as steroid hormone synthesis and bile acid metabolism.
Conclusion
This compound (1-trityl-1H-imidazol-4-amine) is a known inhibitor of cytochrome P450 enzymes. While its fundamental chemical properties are established, a detailed public profile of its biological activity, including its potency and selectivity against specific CYP isoforms, is lacking. The experimental protocols and signaling pathway diagrams provided in this guide are based on established methodologies in the field of drug metabolism and are intended to provide a framework for the potential evaluation and understanding of this compound. Further research is required to fully elucidate the specific biochemical and pharmacological properties of this compound.
References
In Vivo Effects of a Novel Therapeutic Agent (CDD3506) on Lipid Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical in vivo evaluation of a hypothetical therapeutic agent, CDD3506, on lipid metabolism. As information regarding "this compound" is not publicly available, this document serves as a detailed framework for the methodologies and analyses that would be employed to characterize the in vivo effects of a novel lipid-modulating compound. It covers established animal models of dyslipidemia, detailed experimental protocols for compound administration and sample analysis, and the key signaling pathways involved in lipid homeostasis. All quantitative data presented are representative examples derived from preclinical studies of established lipid-lowering agents and are intended to illustrate the expected format for data presentation.
Introduction to In Vivo Models for Dyslipidemia Research
The selection of an appropriate animal model is critical for the preclinical evaluation of novel lipid-lowering therapies. Rodent models are frequently utilized due to their genetic tractability, relatively short study durations, and well-characterized lipid metabolism, although it is important to note that their lipid profiles differ from humans.[1][2]
Commonly Used In Vivo Models:
-
Diet-Induced Dyslipidemia Models: Wild-type animals, such as C57BL/6 mice, can be fed a high-fat or Western-type diet to induce obesity, hypercholesterolemia, and atherosclerosis.[3][4][5][6]
-
Genetically Modified Mouse Models:
-
ApoE Knockout (ApoE-/-) Mice: These mice lack apolipoprotein E, a key protein in lipoprotein clearance, leading to spontaneous hypercholesterolemia and the development of atherosclerotic plaques, even on a standard chow diet.[4][6][7]
-
Low-Density Lipoprotein Receptor Knockout (LDLR-/-) Mice: Deficient in the LDL receptor, these mice exhibit elevated LDL cholesterol levels, particularly when challenged with a high-fat diet, closely mimicking human familial hypercholesterolemia.[1][4][7]
-
-
Chemically-Induced Dyslipidemia Models: Acute hyperlipidemia can be induced by the administration of agents like Triton WR-1339, which inhibits lipoprotein lipase.[3][8]
The choice of model depends on the specific scientific question being addressed and the predicted mechanism of action of the test compound. For the evaluation of this compound, a diet-induced model in C57BL/6 mice and a genetically predisposed model such as the LDLR-/- mouse would provide a comprehensive initial assessment.
Experimental Protocols
Animal Husbandry and Acclimation
Male C57BL/6 mice, 8-10 weeks of age, are obtained from a commercial vendor. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Upon arrival, mice are acclimated for a minimum of one week before the commencement of any experimental procedures. All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC).
Induction of Dyslipidemia and Dosing Paradigm
To induce dyslipidemia, mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks. A control group is maintained on a standard chow diet. Following the induction period, baseline blood samples are collected. The HFD-fed mice are then randomized into vehicle and treatment groups.
This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water) and administered once daily via oral gavage at predetermined doses (e.g., 1, 3, and 10 mg/kg body weight). The vehicle group receives the formulation without the active compound. The treatment duration is typically 4-8 weeks.
Sample Collection and Analysis
Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at specified time points (e.g., baseline, mid-study, and terminal). For lipid profile analysis, blood is collected after a 4-6 hour fast to minimize variability due to food intake.
Serum Lipid Analysis: Serum is separated by centrifugation. Total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are quantified using commercially available enzymatic colorimetric assay kits. Analysis can be performed on an automated clinical chemistry analyzer.
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and tissues such as the liver and adipose tissue are collected. Tissues can be snap-frozen in liquid nitrogen for subsequent molecular and biochemical analyses or fixed in formalin for histological examination.
Data Presentation: Effects of this compound on Lipid Profiles
The following tables present hypothetical data illustrating the potential effects of this compound on serum lipid profiles in a diet-induced obesity mouse model.
Table 1: Effect of this compound on Serum Lipid Parameters in High-Fat Diet-Fed Mice
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Chow + Vehicle | - | 120 ± 10 | 80 ± 8 | 70 ± 5 | 30 ± 4 |
| HFD + Vehicle | - | 250 ± 20 | 150 ± 15 | 45 ± 4 | 180 ± 18 |
| HFD + this compound | 1 | 225 ± 18 | 130 ± 12 | 50 ± 5 | 155 ± 15 |
| HFD + this compound | 3 | 190 ± 15 | 105 ± 10 | 58 ± 6 | 115 ± 11 |
| HFD + this compound | 10 | 150 ± 12 | 85 ± 9 | 65 ± 7 | 70 ± 8*** |
*Data are presented as mean ± SEM. Statistical significance vs. HFD + Vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 2: Percent Change from Baseline in Serum Lipid Parameters Following 4 Weeks of Treatment with this compound
| Treatment Group | Dose (mg/kg) | % Change in Total Cholesterol | % Change in Triglycerides | % Change in HDL-C | % Change in LDL-C |
| HFD + Vehicle | - | +5% | +8% | -2% | +6% |
| HFD + this compound | 1 | -10% | -13% | +11% | -14% |
| HFD + this compound | 3 | -24% | -30% | +29% | -36% |
| HFD + this compound | 10 | -40% | -43% | +44% | -61% |
Visualization of Key Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in lipid metabolism that could be modulated by a therapeutic agent like this compound, as well as a typical experimental workflow.
In vivo experimental workflow for evaluating this compound.
Simplified SREBP signaling pathway in cholesterol homeostasis.
PPARα signaling pathway in fatty acid oxidation.
Discussion and Future Directions
The hypothetical data presented suggest that this compound exhibits a dose-dependent improvement in the lipid profile of dyslipidemic mice. The observed reductions in total cholesterol, triglycerides, and LDL-C, coupled with an increase in HDL-C, indicate a promising therapeutic potential for the management of dyslipidemia.
The signaling pathway diagrams illustrate potential mechanisms through which this compound may exert its effects. For instance, inhibition of the SREBP pathway could lead to decreased cholesterol and fatty acid synthesis.[9][10][11][12][13] Conversely, activation of PPARα could enhance fatty acid oxidation.[14][15][16][17]
Future in vivo studies should aim to:
-
Elucidate the precise mechanism of action of this compound through pharmacodynamic and molecular analyses.
-
Evaluate the efficacy of this compound in genetic models of atherosclerosis, such as ApoE-/- or LDLR-/- mice, to assess its impact on plaque development.[4][6][7]
-
Conduct pharmacokinetic and toxicology studies to establish the safety profile of this compound.
This technical guide provides a robust framework for the in vivo characterization of novel lipid-modulating compounds. The methodologies and analytical approaches described herein are essential for advancing our understanding of lipid metabolism and for the development of new therapies for cardiovascular diseases.
References
- 1. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of atherosclerosis: explaining critical roles of lipid metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. criver.com [criver.com]
- 5. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing fatty acid oxidation negatively regulates PPARs signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pnas.org [pnas.org]
No Publicly Available Data on CDD3506 and its Impact on Hepatic Enzyme Activity
Despite a comprehensive search of scientific databases and public records, no information is currently available for a compound designated CDD3506. As a result, a detailed technical guide on its impact on hepatic enzyme activity, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
Extensive searches were conducted to locate any scientific literature, clinical trial data, or preclinical research related to "this compound." These inquiries, aimed at uncovering its mechanism of action, effects on liver metabolism, and any associated experimental methodologies, did not yield any specific results.
This lack of information suggests that this compound may be an internal compound code not yet disclosed in public research, a discontinued (B1498344) project, or a misidentified designation. Without any foundational data, the creation of the requested in-depth technical guide, including the mandatory data tables and visualizations, is not feasible.
For researchers, scientists, and drug development professionals interested in the impact of novel compounds on hepatic enzyme activity, the typical approach would involve a series of preclinical and clinical studies. These investigations are essential to characterize the safety and efficacy of a new chemical entity.
Standard Methodologies for Assessing Hepatic Enzyme Activity
A general overview of the experimental protocols typically employed to assess the impact of a new compound on hepatic enzyme activity is provided below. These are standard methodologies that would be applied in the investigation of a compound like this compound.
1. In Vitro Cytochrome P450 (CYP) Inhibition and Induction Assays:
-
Objective: To determine the potential of a compound to inhibit or induce major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
-
Methodology:
-
Human liver microsomes or recombinant human CYP enzymes are incubated with the test compound at various concentrations.
-
A probe substrate specific for each CYP isozyme is added.
-
The formation of the metabolite of the probe substrate is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
For induction studies, primary human hepatocytes are treated with the test compound, and changes in CYP enzyme mRNA and activity levels are measured.
-
2. In Vivo Animal Studies:
-
Objective: To evaluate the effect of the compound on hepatic enzyme activity in a living organism.
-
Methodology:
-
Animal models (e.g., rats, mice) are administered the test compound.
-
Blood samples are collected to analyze the pharmacokinetic profile of the compound and probe substrates.
-
At the end of the study, liver tissues are collected for analysis of enzyme expression and activity.
-
3. Human Clinical Trials:
-
Objective: To assess the impact of the compound on drug metabolism in humans.
-
Methodology:
-
Phase 1 clinical trials often include drug-drug interaction (DDI) studies.
-
Healthy volunteers are given the test compound in combination with a cocktail of probe drugs that are substrates for various metabolic enzymes.
-
The pharmacokinetic parameters of the probe drugs are monitored to determine if the test compound alters their metabolism.
-
Illustrative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of a new chemical entity (NCE) on hepatic enzymes.
Should information on this compound become publicly available in the future, a comprehensive technical guide will be developed to meet the specified requirements.
The Discovery and Synthesis of CDD-3506: A Novel Modulator of HDL Cholesterol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper details the discovery and synthesis of CDD-3506, a novel small molecule identified as a potent inducer of hepatic cytochrome P450 3A (CYP3A). The compound emerged from a targeted drug discovery program aimed at elevating high-density lipoprotein (HDL) cholesterol levels. This document provides a comprehensive overview of the scientific rationale, discovery process, synthetic methodologies, and key biological data associated with CDD-3506. Detailed experimental protocols and structured data tables are presented to facilitate understanding and replication by researchers in the field of drug development and metabolic diseases.
Introduction: The Therapeutic Goal of Elevating HDL Cholesterol
Low levels of high-density lipoprotein (HDL) cholesterol are a significant risk factor for the development of atherosclerotic cardiovascular disease. The reverse cholesterol transport pathway, where HDL facilitates the removal of cholesterol from peripheral tissues back to the liver, is a key mechanism for preventing the buildup of atherosclerotic plaques. Consequently, therapeutic strategies aimed at increasing HDL cholesterol levels have been a major focus of cardiovascular drug discovery.
One innovative approach in this area has been the modulation of hepatic cytochrome P450 enzymes. Specifically, the induction of the CYP3A subfamily has been correlated with an increase in serum HDL cholesterol. This led to a research program to identify novel, potent, and selective inducers of CYP3A as a potential means to raise HDL levels.
Discovery of CDD-3506
The discovery of CDD-3506 was rooted in a strategic lead optimization effort starting from the known antifungal agent, clotrimazole. Clotrimazole was identified as a relatively selective inducer of CYP3A in both rat and human hepatocytes. This compound served as the lead structure for a series of novel N-substituted imidazoles and related heteroaromatic compounds designed to enhance HDL-cholesterol levels.
A family of substituted phenylmethanes linked to a heteroaromatic ring, such as imidazole (B134444) or pyridine, was synthesized and evaluated for their ability to induce CYP3A activity. Through structure-activity relationship (SAR) studies, it was determined that a heteroaromatic nucleus containing a basic nitrogen was essential for activity. This systematic exploration led to the identification of a series of triphenylmethyl-substituted imidazoles with significant CYP3A-inducing properties. Among these, the compound now known as CDD-3506, chemically named 2-amino-1-(triphenylmethyl)imidazole, was identified as a promising candidate.
Mechanism of Action Signaling Pathway
The proposed mechanism of action for CDD-3506 involves the induction of hepatic CYP3A, which in turn leads to an elevation of HDL cholesterol. The following diagram illustrates this proposed signaling pathway.
An In-depth Technical Guide to Rifampicin for the Study of Xenobiotic Metabolism Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initially requested compound, CDD3506, could not be identified in publicly available scientific literature. Therefore, this guide focuses on Rifampicin (B610482) , a well-characterized and widely used tool compound for studying xenobiotic metabolism. Rifampicin serves as an excellent model due to its potent and specific activation of the human Pregnane (B1235032) X Receptor (PXR), a key regulator of drug metabolizing enzymes and transporters.
Introduction to Xenobiotic Metabolism and Rifampicin
Xenobiotic metabolism is a critical physiological process that involves a series of enzymatic modifications to eliminate foreign compounds (xenobiotics), such as drugs, pollutants, and dietary toxins, from the body.[1] This process is typically divided into three phases:
-
Phase I: Modification reactions (e.g., oxidation, reduction, hydrolysis) that introduce or expose functional groups on the xenobiotic molecule. Cytochrome P450 (CYP) enzymes are the primary catalysts in this phase.[2]
-
Phase II: Conjugation reactions, where the modified xenobiotic is coupled with an endogenous molecule (e.g., glucuronic acid, sulfate), increasing its water solubility.[3]
-
Phase III: Efflux transport, where the conjugated xenobiotics are actively pumped out of cells and into bile or urine for excretion.[4]
The expression of the enzymes and transporters involved in these phases is tightly regulated by nuclear receptors that act as xenobiotic sensors. The Pregnane X Receptor (PXR, NR1I2) is a master regulator, primarily in the liver and intestine, that controls the expression of a wide array of genes involved in detoxification, including CYP3A4, which is responsible for metabolizing over 50% of clinical drugs.[4][5]
Rifampicin (also known as Rifampin) is a semi-synthetic antibiotic used to treat bacterial infections, including tuberculosis.[6] In the context of drug development and research, it is renowned as a potent and relatively specific agonist for human PXR (hPXR).[3][4][7] Its ability to robustly induce the expression of key metabolic enzymes makes it an invaluable tool for studying the PXR signaling pathway, assessing drug-drug interaction potential, and understanding the mechanisms of xenobiotic clearance.[5] Notably, Rifampicin's activation of PXR is species-specific; it is a strong agonist for human PXR but a poor activator of its rodent counterparts, a critical consideration for designing and interpreting animal studies.[7][8]
Mechanism of Action: The PXR Signaling Pathway
Rifampicin exerts its effects on xenobiotic metabolism by directly activating the Pregnane X Receptor. The signaling cascade is a multi-step process involving nuclear translocation, heterodimerization, and recruitment of transcriptional co-activators.
-
Ligand Binding: Rifampicin, being lipophilic, crosses the cell membrane and enters the cytoplasm of hepatocytes. Here, it binds to the ligand-binding domain (LBD) of PXR.[3]
-
Nuclear Translocation: Upon ligand binding, PXR undergoes a conformational change, dissociates from cytoplasmic chaperone proteins, and translocates into the nucleus.[9]
-
Heterodimerization: In the nucleus, the activated PXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs), typically located in the promoter regions of target genes.[4]
-
Co-activator Recruitment: The activated PXR/RXR complex recruits a series of co-activator proteins, such as Steroid Receptor Co-activator 1 (SRC-1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][10] This recruitment is often facilitated by interactions with other transcription factors, notably Hepatocyte Nuclear Factor 4α (HNF4α), which is crucial for the robust induction of genes like CYP3A4.[4][10]
-
Gene Transcription: The assembled transcriptional complex initiates the transcription of target genes, leading to increased mRNA and subsequent protein expression of Phase I and II enzymes and Phase III transporters. This results in an enhanced metabolic capacity of the cell.[5][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of Rifampicin on xenobiotic metabolism pathways, compiled from in vitro and clinical studies.
Table 1: In Vitro Induction of Key Xenobiotic Metabolism Genes by Rifampicin in Human Hepatocytes
| Target Gene | Gene Product | Function | Fold Induction (mRNA) | Concentration | Reference |
|---|---|---|---|---|---|
| CYP3A4 | Cytochrome P450 3A4 | Phase I Metabolism | ~150-fold | 10 µM | [4] |
| UGT1A1 | UDP Glucuronosyltransferase 1A1 | Phase II Metabolism | 4.8-fold | 10 µM | [11] |
| UGT1A4 | UDP Glucuronosyltransferase 1A4 | Phase II Metabolism | 7.9-fold | 10 µM | [11] |
| CYP2C8 | Cytochrome P450 2C8 | Phase I Metabolism | ~2-fold (protein) | N/A | [12] |
| CYP2C9 | Cytochrome P450 2C9 | Phase I Metabolism | ~1.4-fold (protein) | N/A |[12] |
Table 2: Pharmacokinetic and In Vitro Inhibition Parameters for Rifampicin
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | Time to reach maximum concentration after oral dose. | [6] |
| Biological Half-life (t½) | 1.5 - 5.0 hours | Time for plasma concentration to reduce by half. | [6] |
| P-glycoprotein (ABCB1) Inhibition IC50 | 12.9 µM | Concentration for 50% inhibition of the P-gp transporter. | [13] |
| Metabolism | Deacetylation in hepatocytes | Primary metabolic pathway. | [14] |
| Excretion | ~60-65% in feces, ~30% in urine | Routes of elimination from the body. |[6] |
Experimental Protocols
Detailed methodologies are essential for reliably studying the effects of compounds like Rifampicin. Below are standard protocols used in the field.
-
Objective: To expose hepatic cells to Rifampicin to measure downstream effects.
-
Cell Models:
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for their physiological relevance, but subject to donor-to-donor variability.[15]
-
HepaRG Cells: A human hepatic progenitor cell line that differentiates into hepatocyte-like cells and expresses key nuclear receptors and CYPs.[15]
-
HepG2 Cells: A human hepatocellular carcinoma cell line, often used for reporter assays and mechanistic studies. May require stable expression of hPXR for robust responses.[4][15]
-
-
Protocol:
-
Culture cells in appropriate media (e.g., Williams' E Medium for PHHs) under standard conditions (37°C, 5% CO2).
-
Prepare a stock solution of Rifampicin in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Once cells reach desired confluency (e.g., 80-90%), replace the medium with fresh medium containing Rifampicin at the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO only).
-
Incubate for a specified duration. For mRNA analysis, 24-48 hours is common. For protein analysis, 48-72 hours is typical to allow for translation.[11]
-
After incubation, harvest cells for downstream analysis (RNA extraction, protein lysis).
-
-
Objective: To quantify the activation of PXR by Rifampicin.
-
Principle: This assay uses a plasmid containing a luciferase reporter gene downstream of a promoter with PXR response elements (e.g., from the CYP3A4 gene). PXR activation drives luciferase expression, which is measured as light output.[16]
-
Protocol:
-
Seed cells (e.g., HepG2 or HEK293T) in 96-well plates.
-
Co-transfect cells with three plasmids:
-
An expression plasmid for human PXR.
-
The firefly luciferase reporter plasmid containing PXREs.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
-
-
Allow 24 hours for plasmid expression.
-
Treat cells with various concentrations of Rifampicin or control compounds for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Calculate PXR activation as the ratio of firefly to Renilla luminescence, normalized to the vehicle control.
-
-
Objective: To measure the change in mRNA expression of PXR target genes.
-
Protocol:
-
Following cell treatment with Rifampicin, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., CYP3A4) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Run the reaction on a real-time PCR machine.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle-treated control.[4][17]
-
-
Objective: To evaluate the in vivo effects of Rifampicin on drug metabolism and disposition.
-
Animal Model: PXR-humanized mice are essential, as Rifampicin does not activate mouse PXR. These models involve knocking out the mouse Pxr gene and replacing it with the human PXR gene.[18][19]
-
Protocol:
-
Acclimate PXR-humanized mice to laboratory conditions.
-
Administer Rifampicin to the treatment group (e.g., via oral gavage) daily for several days to ensure induction of metabolic enzymes. Administer vehicle to the control group.
-
On the final day, administer a probe drug that is a known substrate of a PXR-regulated enzyme (e.g., midazolam for CYP3A4).
-
Collect blood samples at multiple time points post-probe drug administration.
-
Analyze plasma concentrations of the probe drug and its metabolites using LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., clearance, AUC) to determine the impact of Rifampicin-induced metabolism.
-
At the end of the study, tissues (e.g., liver, intestine) can be harvested for gene and protein expression analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifampicin - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rifampin modulation of xeno- and endobiotic conjugating enzyme mRNA expression and associated microRNAs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive in vitro analysis evaluating the variable drug–drug interaction risk of rifampicin compared to rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of rifampicin and pregnane X receptor inhibition of human cholesterol 7 alpha-hydroxylase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transgenic mice and metabolomics for study of hepatic xenobiotic metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models of xenobiotic receptors in drug metabolism and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dosing Recommendations for CDD3506 in Animal Models: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and technical datasheets do not contain specific dosing recommendations, quantitative pharmacokinetic data, or detailed experimental protocols for CDD3506 in animal models. The following application notes and protocols are therefore based on general principles for evaluating novel CYP3A inducers in preclinical research and should be adapted by researchers to develop their own specific, validated protocols.
Introduction to this compound
This compound is a research compound identified as an inducer of the cytochrome P450 3A (CYP3A) family of enzymes.[1] The primary application of this compound in a research context is for investigating its potential to elevate high-density lipoprotein (HDL) cholesterol levels through the induction of hepatic CYP3A activity.[1] CYP3A enzymes play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including steroids and drugs. The induction of CYP3A is a known mechanism that can influence lipid metabolism, and compounds with this activity are investigated for their potential therapeutic effects on dyslipidemia.
Proposed Mechanism of Action
The working hypothesis for this compound is that by inducing hepatic CYP3A, it modulates pathways involved in HDL metabolism, leading to an increase in circulating HDL cholesterol. This is a complex area of research, as CYP3A induction can have multifaceted effects on lipid homeostasis.
Dosing Recommendations and Pharmacokinetics (Hypothetical)
As no specific data for this compound is available, researchers must perform initial dose-finding and pharmacokinetic studies. The tables below are templates for presenting data from such studies.
Dose-Response Study Design
A suggested starting point for a dose-response study in a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) would be to evaluate a range of doses administered daily for a period of 7 to 14 days.
Table 1: Template for Dose-Response Study Data on HDL-C Levels
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration (days) | Change in HDL-C (%) | CYP3A Activity (fold induction) |
| Vehicle Control | 0 | Oral Gavage | 14 | 0 | 1.0 |
| This compound Low Dose | e.g., 1 | Oral Gavage | 14 | Record Data | Record Data |
| This compound Mid Dose | e.g., 10 | Oral Gavage | 14 | Record Data | Record Data |
| This compound High Dose | e.g., 30 | Oral Gavage | 14 | Record Data | Record Data |
Pharmacokinetic Profile
A preliminary pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This typically involves administering a single dose and collecting blood samples at multiple time points.
Table 2: Template for Pharmacokinetic Parameters of this compound in Rodents
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| Mouse | e.g., 10 | IV | Record Data | Record Data | Record Data | Record Data |
| Mouse | e.g., 10 | PO | Record Data | Record Data | Record Data | Record Data |
| Rat | e.g., 10 | IV | Record Data | Record Data | Record Data | Record Data |
| Rat | e.g., 10 | PO | Record Data | Record Data | Record Data | Record Data |
Experimental Protocols
The following are generalized protocols that should be optimized for specific experimental conditions.
Protocol for Oral Administration in Rodents
-
Preparation of Dosing Solution:
-
Based on the solubility of this compound, select an appropriate vehicle. Common vehicles for oral administration in rodents include corn oil, 0.5% methylcellulose, or a solution of DMSO and PEG.
-
Prepare the dosing solution at the desired concentrations. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Acclimatize animals for at least one week prior to the study.
-
Fast animals for 4-6 hours before dosing, ensuring access to water.
-
Administer the calculated volume of the dosing solution or vehicle control via oral gavage using an appropriately sized feeding needle.
-
Monitor animals for any adverse effects post-administration.
-
Protocol for Pharmacokinetic Study
-
Animal Groups:
-
Divide animals into groups for intravenous (IV) and oral (PO) administration.
-
Typically, 3-4 animals are used per time point for terminal studies.
-
-
Dosing:
-
Administer a single dose of this compound via the appropriate route.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal collection) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol for Efficacy Evaluation in a Dyslipidemic Animal Model
-
Animal Model:
-
Utilize an appropriate animal model of dyslipidemia, such as C57BL/6 mice on a high-fat diet or a genetically modified model (e.g., ApoE-/- or LDLR-/- mice).
-
-
Treatment Groups:
-
Divide animals into a vehicle control group and one or more this compound treatment groups based on dose-finding studies.
-
-
Dosing:
-
Administer this compound or vehicle daily for a predetermined duration (e.g., 4-8 weeks).
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples for lipid analysis.
-
Harvest liver tissue for analysis of CYP3A expression and activity.
-
-
Biochemical Analysis:
-
Measure plasma levels of HDL-C, LDL-C, total cholesterol, and triglycerides using commercially available kits.
-
-
CYP3A Activity Assay:
-
Prepare liver microsomes from harvested tissue.
-
Measure CYP3A activity using a specific substrate (e.g., testosterone (B1683101) or midazolam) and quantify the formation of the metabolite.
-
-
Gene Expression Analysis:
-
Isolate RNA from liver tissue and perform qRT-PCR to quantify the expression of CYP3A genes.
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to compare the treatment groups to the vehicle control.
-
Conclusion
While this compound is presented as a tool for investigating the link between CYP3A induction and HDL metabolism, the absence of specific preclinical data necessitates a cautious and systematic approach by researchers. The protocols and templates provided here offer a general framework for the initial in vivo evaluation of this compound or similar compounds. It is imperative that researchers conduct their own dose-finding, pharmacokinetic, and efficacy studies to generate reliable and reproducible data.
References
Application Notes and Protocols for CDD3506 in Drug-Drug Interaction Studies
Introduction
CDD3506 is a novel, potent, and selective inhibitor of the Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. As a promising therapeutic agent for the treatment of B-cell malignancies, it is crucial to thoroughly evaluate its potential for drug-drug interactions (DDIs). This document provides detailed application notes and protocols for the in vitro assessment of this compound's potential to inhibit or induce major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs.[1][2][3] Understanding the DDI profile of this compound is essential for ensuring patient safety and for providing dosing recommendations when co-administered with other medications.
These protocols are intended for researchers, scientists, and drug development professionals involved in the preclinical safety assessment of new chemical entities.
Hypothetical Signaling Pathway of this compound Target
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Protocols
CYP Inhibition Assay (Reversible Inhibition)
This protocol is designed to determine the direct inhibitory potential of this compound on the activity of major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Human liver microsomes (pooled, from a reputable supplier)
-
This compound (stock solution in DMSO)
-
CYP-specific substrates and their corresponding metabolites (see Table 1)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control inhibitors for each CYP isoform (see Table 1)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in potassium phosphate buffer. The final concentration of DMSO should be less than 0.1%.
-
Prepare working solutions of CYP-specific substrates in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of the this compound dilution or positive control inhibitor.
-
Add 85 µL of a pre-warmed (37°C) master mix containing human liver microsomes (final protein concentration 0.2 mg/mL) and the CYP-specific substrate in potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
Incubate at 37°C for the specified time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
The peak area ratio of the metabolite to the internal standard is used to quantify the metabolite formation.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
CYP Induction Assay in Human Hepatocytes
This protocol is designed to evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes (from at least three donors)
-
Hepatocyte culture medium and supplements
-
This compound (stock solution in DMSO)
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, and rifampicin (B610482) for CYP3A4)
-
Collagen-coated 48-well plates
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP-specific substrates for activity assays (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, and midazolam for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating and Treatment:
-
Thaw and plate the human hepatocytes on collagen-coated 48-well plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Treat the cells with various concentrations of this compound, positive controls, or vehicle control (DMSO) for 48-72 hours. The medium should be changed daily.
-
-
Assessment of CYP Induction (mRNA Level):
-
After the treatment period, lyse the cells and isolate the total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Assessment of CYP Induction (Enzyme Activity):
-
After the treatment period, wash the cells with warm buffer.
-
Incubate the cells with a cocktail of CYP-specific substrates at 37°C for a defined period.
-
Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.
-
-
Data Analysis:
-
mRNA: Calculate the fold induction of mRNA expression relative to the vehicle control.
-
Activity: Calculate the fold induction of enzyme activity relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values by fitting the concentration-response data to a suitable model.
-
Experimental Workflow Diagram
Caption: Workflow for In Vitro DDI Studies of this compound.
Data Presentation
Table 1: Hypothetical IC50 Values for CYP Inhibition by this compound
| CYP Isoform | Probe Substrate | Positive Control Inhibitor | This compound IC50 (µM) |
| CYP1A2 | Phenacetin | Fluvoxamine | > 50 |
| CYP2B6 | Bupropion | Ticlopidine | > 50 |
| CYP2C8 | Amodiaquine | Gemfibrozil | 15.2 |
| CYP2C9 | Diclofenac | Sulfaphenazole | > 50 |
| CYP2C19 | S-Mephenytoin | Omeprazole | 25.8 |
| CYP2D6 | Dextromethorphan | Quinidine | > 50 |
| CYP3A4 | Midazolam | Ketoconazole | 5.1 |
Data are presented as the mean of three independent experiments.
Table 2: Hypothetical CYP Induction Potential of this compound in Human Hepatocytes
| CYP Isoform | Positive Control | This compound EC50 (µM) | This compound Emax (Fold Induction) |
| CYP1A2 | Omeprazole | > 20 | < 1.5 |
| CYP2B6 | Phenobarbital | 8.9 | 3.5 |
| CYP3A4 | Rifampicin | 2.7 | 8.2 |
Data are presented as the mean from three different hepatocyte donors.
Logical Relationship for DDI Risk Assessment
Caption: Decision Tree for DDI Risk Assessment.
Discussion and Conclusion
Based on the hypothetical in vitro data, this compound demonstrates a potential for drug-drug interactions.
-
CYP Inhibition: this compound shows moderate inhibition of CYP3A4 (IC50 = 5.1 µM) and weak inhibition of CYP2C8 and CYP2C19. Given that many drugs are metabolized by CYP3A4, there is a potential for DDIs when this compound is co-administered with sensitive CYP3A4 substrates.[4][5] Further investigation, such as determining the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent), is warranted.
-
CYP Induction: this compound shows a concentration-dependent induction of CYP2B6 and CYP3A4 expression and activity in primary human hepatocytes. The induction of CYP3A4 (Emax = 8.2-fold) is significant and could lead to a decreased therapeutic effect of co-administered drugs that are substrates of this enzyme.
References
- 1. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 2. Drug metabolism - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 Structure, Function and Clinical Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Prescribing: Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using CDD3506 to Induce CYP3A4 in Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly expressed in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs. Induction of CYP3A4 can lead to accelerated drug clearance, potentially reducing therapeutic efficacy and causing drug-drug interactions. Therefore, evaluating the potential of new chemical entities to induce CYP3A4 is a crucial step in drug development.
CDD3506 is a compound of interest for its potential to induce CYP3A4. This document provides detailed application notes and protocols for researchers to characterize the inductive potential of this compound on CYP3A4 in hepatocyte cultures. The primary mechanism of CYP3A4 induction involves the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the CYP3A4 gene promoter, leading to increased transcription.[1][2]
Note: As of the last update, specific quantitative data for this compound (e.g., EC50, Emax) for CYP3A4 induction in hepatocyte cultures is not publicly available. The following protocols provide a framework for determining these parameters.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols outlined below.
Table 1: Dose-Response of this compound on CYP3A4 mRNA Induction
| This compound Concentration (µM) | Fold Induction of CYP3A4 mRNA (Mean ± SD) |
| Vehicle Control (e.g., 0.1% DMSO) | 1.0 ± 0.0 |
| Concentration 1 | User-defined |
| Concentration 2 | User-defined |
| Concentration 3 | User-defined |
| Concentration 4 | User-defined |
| Concentration 5 | User-defined |
| Concentration 6 | User-defined |
| Positive Control (e.g., 10 µM Rifampicin) | User-defined |
Table 2: Dose-Response of this compound on CYP3A4 Protein Expression
| This compound Concentration (µM) | Relative CYP3A4 Protein Level (Normalized to Vehicle Control; Mean ± SD) |
| Vehicle Control (e.g., 0.1% DMSO) | 1.0 ± 0.0 |
| Concentration 1 | User-defined |
| Concentration 2 | User-defined |
| Concentration 3 | User-defined |
| Positive Control (e.g., 10 µM Rifampicin) | User-defined |
Table 3: Dose-Response of this compound on CYP3A4 Enzymatic Activity
| This compound Concentration (µM) | CYP3A4 Activity (pmol/min/mg protein; Mean ± SD) | Fold Induction of Activity (Mean ± SD) |
| Vehicle Control (e.g., 0.1% DMSO) | User-defined | 1.0 ± 0.0 |
| Concentration 1 | User-defined | User-defined |
| Concentration 2 | User-defined | User-defined |
| Concentration 3 | User-defined | User-defined |
| Positive Control (e.g., 10 µM Rifampicin) | User-defined | User-defined |
Table 4: Summary of CYP3A4 Induction Parameters for this compound
| Parameter | Value |
| Emax (Maximum Fold Induction) | User-defined |
| EC50 (Half-Maximal Effective Concentration) | User-defined |
Experimental Protocols
Culture of Primary Human Hepatocytes
This protocol describes the thawing and plating of cryopreserved primary human hepatocytes, the gold standard for in vitro CYP induction studies.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated cell culture plates (e.g., 24- or 48-well plates)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geltrex™ or other basement membrane matrix (optional, for sandwich culture)
Procedure:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.5 - 1.0 x 10^6 viable cells/mL).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After 4-6 hours, replace the plating medium with fresh, pre-warmed culture medium.
-
For sandwich cultures, which can help maintain hepatocyte function, overlay the cells with a layer of Geltrex™ or similar matrix after cell attachment.
-
Allow the cells to acclimate for 24-48 hours before starting the induction experiment.
Treatment of Hepatocytes with this compound
Materials:
-
Cultured primary human hepatocytes
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control stock solution (e.g., Rifampicin in DMSO)
-
Vehicle control (e.g., DMSO)
-
Hepatocyte culture medium
Procedure:
-
Prepare a dilution series of this compound in hepatocyte culture medium. A typical concentration range to start with for a novel compound might be 0.01 µM to 100 µM.
-
Prepare the positive control (e.g., 10 µM Rifampicin) and a vehicle control (e.g., 0.1% DMSO) in culture medium. The final solvent concentration should be consistent across all treatments and should not exceed 0.1% (v/v) to avoid cytotoxicity.[2]
-
Aspirate the old medium from the hepatocyte cultures.
-
Add the prepared media containing the different concentrations of this compound, the positive control, or the vehicle control to the respective wells.
-
Incubate the cells for 48-72 hours. A 72-hour incubation is common for induction studies, with a medium change at 24 and 48 hours.[2]
Quantification of CYP3A4 mRNA by qRT-PCR
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for CYP3A4 and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
Procedure:
-
RNA Isolation: At the end of the treatment period, lyse the cells directly in the wells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for CYP3A4 or the reference gene, and nuclease-free water.
-
Add the diluted cDNA to the reaction mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP3A4 and the reference gene for each sample.
-
Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.
-
Fold induction = 2^(-ΔΔCt).
-
Quantification of CYP3A4 Protein by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against CYP3A4
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against CYP3A4 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein expression, normalizing to the loading control.
-
Measurement of CYP3A4 Enzymatic Activity
This protocol uses the testosterone (B1683101) 6β-hydroxylation assay, a common method for assessing CYP3A4 activity.[3]
Materials:
-
Testosterone stock solution
-
NADPH regenerating system
-
Acetonitrile
-
6β-hydroxytestosterone standard
-
LC-MS/MS system
Procedure:
-
After the induction period, wash the hepatocyte monolayer with buffer.
-
Prepare an incubation solution containing testosterone (at a concentration near the Km for CYP3A4, typically 50-100 µM) and an NADPH regenerating system in culture medium.
-
Add the incubation solution to the cells and incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Stop the reaction by adding a solvent like acetonitrile.
-
Collect the supernatant and analyze the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.
-
Quantify the amount of metabolite formed by comparing to a standard curve of 6β-hydroxytestosterone.
-
Normalize the activity to the protein content of the well or to the number of cells.
Mandatory Visualizations
Signaling Pathway of PXR-Mediated CYP3A4 Induction
Caption: PXR signaling pathway for CYP3A4 induction.
Experimental Workflow for CYP3A4 Induction Assay
Caption: Workflow for assessing CYP3A4 induction.
Logical Relationship for Data Interpretation
Caption: Logic for interpreting CYP3A4 induction data.
References
Application Notes & Protocols: Rifampicin as a Positive Control for CYP3A4 Induction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "CDD3506" as a positive control for CYP3A induction did not yield any relevant scientific literature or publicly available data. Therefore, these application notes and protocols are provided for Rifampicin , a well-established and widely used positive control for CYP3A4 induction, to fulfill the core requirements of your request.
Introduction
Rifampicin is a potent activator of the Pregnane (B1235032) X Receptor (PXR), a key nuclear receptor that regulates the expression of xenobiotic-metabolizing enzymes and transporters.[1] Its primary role in drug metabolism studies is to serve as a positive control for the induction of Cytochrome P450 3A4 (CYP3A4), the most abundant and important drug-metabolizing enzyme in humans.[2] By activating PXR, Rifampicin initiates a signaling cascade that leads to increased transcription of the CYP3A4 gene, resulting in higher levels of CYP3A4 mRNA and protein, and consequently, increased metabolic activity.[3][4] These application notes provide detailed protocols for using Rifampicin as a positive control in CYP3A4 induction studies, including methods for assessing cytotoxicity, CYP3A4 mRNA expression, and CYP3A4 enzymatic activity.
PXR-Mediated CYP3A4 Induction Signaling Pathway
The induction of CYP3A4 by Rifampicin is primarily mediated by the Pregnane X Receptor (PXR). The binding of Rifampicin to PXR triggers a conformational change in the receptor, leading to its translocation to the nucleus and the subsequent activation of CYP3A4 gene transcription.
Caption: PXR-mediated signaling pathway of CYP3A4 induction by Rifampicin.
Experimental Workflow for CYP3A4 Induction Assay
A typical workflow for assessing CYP3A4 induction involves cell culture, treatment with the test compound and controls, and subsequent analysis of cytotoxicity, mRNA expression, and enzymatic activity.
Caption: General experimental workflow for a CYP3A4 induction study.
Quantitative Data Summary
The following tables summarize typical quantitative data for Rifampicin in CYP3A4 induction studies using primary human hepatocytes. Note that values can vary between hepatocyte donors and experimental conditions.[5]
Table 1: Rifampicin Potency and Efficacy in CYP3A4 Induction
| Parameter | CYP3A4 mRNA Expression | CYP3A4 Enzymatic Activity |
| EC₅₀ (µM) | 0.1 - 0.5 | 0.2 - 1.0 |
| Eₘₐₓ (Fold Induction) | 10 - 150 | 5 - 50 |
| Typical Concentration (µM) | 10 | 10 |
Data compiled from multiple sources indicating typical ranges.[5][6]
Table 2: Time-Dependent Fold Induction of CYP3A4 by 10 µM Rifampicin
| Time Point | CYP3A4 mRNA Fold Induction | CYP3A4 Activity Fold Induction |
| 24 hours | 50 - 100 | 3 - 10 |
| 48 hours | 80 - 150 | 10 - 30 |
| 72 hours | 70 - 130 | 20 - 50 |
Values represent the range of induction observed across different hepatocyte donors.[5]
Experimental Protocols
Materials and Reagents
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E) supplemented with appropriate growth factors and antibiotics
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Rifampicin (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for cytotoxicity, RNA extraction, qRT-PCR, and CYP3A4 activity assays (specifics listed in each protocol)
Protocol 1: Plating and Treatment of Primary Human Hepatocytes
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at a recommended density (e.g., 0.75 x 10⁶ cells/mL).
-
Culture the cells for 24-48 hours to allow for monolayer formation.
-
Prepare stock solutions of Rifampicin and test compounds in DMSO.
-
Prepare treatment media by diluting the stock solutions into fresh culture medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Aspirate the old medium from the cells and add the treatment media. Include wells for vehicle control (medium with DMSO) and a range of Rifampicin concentrations (e.g., 0.1, 1, 10 µM).
-
Incubate the cells for the desired treatment period (typically 24, 48, or 72 hours), refreshing the treatment media every 24 hours.[7]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
After the treatment period, remove the treatment media.
-
Add fresh culture medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: CYP3A4 mRNA Expression Analysis (qRT-PCR)
-
After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).[4]
-
Perform quantitative real-time PCR (qRT-PCR) using a TaqMan Gene Expression Assay for CYP3A4 and a housekeeping gene (e.g., GAPDH or UBC) for normalization.[4][8]
-
Analyze the relative gene expression using the comparative Cₜ (ΔΔCₜ) method to determine the fold induction relative to the vehicle control.[9]
Protocol 4: CYP3A4 Enzymatic Activity Assay (P450-Glo™ CYP3A4 Assay)
This protocol is based on the Promega P450-Glo™ CYP3A4 Assay with Luciferin-IPA.[10][11]
-
After the treatment period, prepare the P450-Glo™ Luciferin-IPA substrate in fresh culture medium.
-
Remove the treatment media from the cells and add the substrate-containing medium.
-
Incubate at 37°C for 30-60 minutes.
-
Transfer an aliquot of the medium from each well to a white-walled, opaque 96-well plate.
-
Add an equal volume of Luciferin Detection Reagent to each well to initiate the luminescent reaction.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction in CYP3A4 activity relative to the vehicle control.
Data Interpretation
A compound is typically considered an in vitro inducer of CYP3A4 if it demonstrates a concentration-dependent increase in mRNA expression or enzyme activity. A common threshold for a positive result is a fold-induction of ≥2-fold compared to the vehicle control, or a response that is ≥20% of the maximal response of the positive control (Rifampicin).[12] The calculated EC₅₀ and Eₘₐₓ values are crucial for subsequent in vitro-in vivo extrapolation (IVIVE) to predict the clinical drug-drug interaction potential.
References
- 1. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. labcorp.com [labcorp.com]
Application Notes and Protocols for Measuring CYP3A Activity Following Treatment with a New Chemical Entity (NCE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the potential of a new chemical entity (NCE), herein referred to as "NCE of Interest," to modulate the activity of Cytochrome P450 3A (CYP3A) enzymes. CYP3A enzymes are crucial for the metabolism of a large proportion of clinically used drugs, and any alteration of their activity by a new drug candidate can lead to significant drug-drug interactions (DDIs).[1][2][3] Therefore, evaluating the inhibitory or inducing effects of an NCE on CYP3A is a critical step in preclinical drug development.
The following sections detail standardized in vitro and in vivo methodologies, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.
In Vitro Assessment of CYP3A Inhibition
A common initial step is to determine if the NCE of Interest directly inhibits CYP3A activity. This is typically performed using human liver microsomes, which are rich in CYP enzymes.[1][4]
Experimental Protocol: In Vitro CYP3A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the NCE of Interest for CYP3A activity using a probe substrate.
Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
NCE of Interest (dissolved in a suitable solvent, e.g., DMSO)
-
Midazolam (CYP3A probe substrate)[5]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., Ketoconazole)[2]
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well microtiter plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the NCE of Interest and a range of serial dilutions.
-
Prepare a stock solution of midazolam.
-
Prepare the positive control inhibitor (ketoconazole) at a concentration known to cause significant inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically ≤ 0.1 mg/mL to minimize non-specific binding)[4]
-
NCE of Interest at various concentrations (or positive control, or vehicle control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the CYP3A probe substrate, midazolam, to each well to initiate the metabolic reaction.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the primary metabolite of midazolam (1'-hydroxymidazolam) using a validated LC-MS/MS method.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A activity for each concentration of the NCE of Interest relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the NCE concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: CYP3A Inhibition
Summarize the quantitative data in a clear and structured table.
| Compound | IC50 (µM) |
| NCE of Interest | [Insert Value] |
| Ketoconazole (Control) | [Insert Value, e.g., ~0.1] |
Visualization: In Vitro CYP3A Inhibition Workflow
Caption: Workflow for in vitro CYP3A inhibition assay.
In Vitro Assessment of CYP3A Induction
It is also crucial to assess whether the NCE of Interest can induce the expression of CYP3A enzymes, which can lead to increased metabolism of co-administered drugs.[6] This is typically evaluated using primary human hepatocytes.[6]
Experimental Protocol: In Vitro CYP3A Induction Assay
Objective: To determine the potential of the NCE of Interest to induce CYP3A4 expression and activity in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes (from at least three different donors)[6]
-
Hepatocyte culture medium
-
Collagen-coated plates
-
NCE of Interest
-
Positive control inducer (e.g., Rifampicin)[7]
-
Vehicle control (e.g., DMSO)
-
Reagents for RNA extraction and qRT-PCR (for mRNA analysis)
-
CYP3A probe substrate (e.g., midazolam) for activity measurement
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow cells to attach and form a monolayer (typically 24 hours).
-
-
Treatment:
-
Replace the medium with fresh medium containing the NCE of Interest at various concentrations, the positive control (Rifampicin), or the vehicle control.
-
Treat the cells for 48-72 hours, replacing the medium with fresh treatment every 24 hours.
-
-
Endpoint Measurement (Two parallel approaches):
A) mRNA Expression Analysis:
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of CYP3A4. Normalize the data to a stable housekeeping gene (e.g., GAPDH).
B) Enzymatic Activity Assay:
-
After the treatment period, wash the cells and incubate them with a medium containing the CYP3A probe substrate (midazolam).
-
Incubate for a specific time at 37°C.
-
Collect the supernatant and analyze the formation of the metabolite (1'-hydroxymidazolam) by LC-MS/MS.
-
-
Data Analysis:
-
mRNA: Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control for each concentration of the NCE.
-
Activity: Calculate the fold increase in metabolite formation relative to the vehicle control.
-
Determine the maximum induction (Emax) and the concentration that produces 50% of the maximal response (EC50).[7]
-
Data Presentation: CYP3A Induction
| Compound | Endpoint | EC50 (µM) | Emax (Fold Induction) |
| NCE of Interest | mRNA | [Insert Value] | [Insert Value] |
| Activity | [Insert Value] | [Insert Value] | |
| Rifampicin (Control) | mRNA | [Insert Value, e.g., ~0.1] | [Insert Value, e.g., >10] |
| Activity | [Insert Value, e.g., ~0.5] | [Insert Value, e.g., >5] |
Visualization: In Vitro CYP3A Induction Workflow
Caption: Workflow for in vitro CYP3A induction assay.
Visualization: PXR-Mediated CYP3A Induction Pathway
The induction of CYP3A is primarily mediated by the activation of the Pregnane X Receptor (PXR).
Caption: PXR-mediated signaling pathway for CYP3A induction.
In Vivo Assessment of CYP3A Activity
In vivo studies are essential to confirm in vitro findings and understand the impact of the NCE of Interest on CYP3A activity in a whole-organism context.
Experimental Protocol: In Vivo CYP3A Activity Assessment in Mice
Objective: To evaluate the effect of the NCE of Interest on systemic CYP3A activity in mice using a probe drug.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
NCE of Interest
-
Vehicle for NCE administration
-
Midazolam (as an in vivo probe substrate)
-
Blood collection supplies (e.g., micro-capillary tubes)
-
Centrifuge, freezer
-
LC-MS/MS system
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice to the laboratory conditions.
-
Divide mice into groups: Vehicle control, NCE-treated group(s).
-
-
Dosing:
-
Administer the NCE of Interest or vehicle to the respective groups for a specified period (e.g., single dose or multiple days for induction studies). The route of administration should be relevant to the intended clinical use.
-
-
Probe Drug Administration:
-
At the end of the treatment period, administer a single dose of midazolam to all mice (e.g., via oral gavage or intravenous injection).
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at multiple time points after midazolam administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Analyze plasma samples for the concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method.[5]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for midazolam, such as Area Under the Curve (AUC), clearance (CL), and half-life (t1/2).
-
Compare the pharmacokinetic parameters between the NCE-treated groups and the vehicle control group.
-
An increase in midazolam clearance suggests CYP3A induction, while a decrease suggests inhibition.
-
The ratio of metabolite AUC to parent drug AUC can also be used as an indicator of CYP3A activity.[8]
-
Advanced Method: A novel in vivo approach involves using a CYP3A-selective luminogenic probe substrate, where the resulting metabolite is excreted in urine and can be quantified via a bioluminescent reaction. This method offers a less invasive way to monitor CYP3A induction and inhibition.[9][10]
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the potential of an NCE to cause drug-drug interactions through modulation of CYP3A activity. A thorough investigation, encompassing both in vitro and in vivo models, is essential for a comprehensive risk assessment during drug development. The data generated from these studies are critical for regulatory submissions and for ensuring the safety and efficacy of new therapeutic agents.
References
- 1. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Quantification of the Time Course of CYP3A Inhibition, Activation, and Induction Using a Population Pharmacokinetic Model of Microdosed Midazolam Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel in vivo approach to monitoring Cyp3a induction and inhibition by bioluminescent urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes: Lentiviral-Based Reporter Assays for Monitoring CDD3506 Activity
Introduction
Lentiviral-based reporter assays are powerful tools in drug discovery and functional genomics for assessing the activity of specific signaling pathways. These assays utilize lentiviral vectors to deliver and stably integrate a reporter gene, such as luciferase or a fluorescent protein, under the control of a response element specific to a transcription factor of interest. This technology allows for the creation of stable cell lines that act as functional biosensors, providing a quantitative and sensitive readout of pathway activation or inhibition. Lentiviral delivery is particularly advantageous due to its ability to efficiently transduce a wide variety of cell types, including primary and non-dividing cells, ensuring robust and long-term reporter expression.[1][2][3]
This document outlines the application of a lentiviral-based luciferase reporter assay to characterize the activity of a novel small molecule, CDD3506, a putative inhibitor of the hypothetical "XYZ" signaling pathway. Activation of the XYZ pathway leads to the translocation of the transcription factor "X" (TFX) into the nucleus, where it binds to the "X" response element (XRE) to initiate gene transcription. The described assay employs a stable cell line engineered to express firefly luciferase under the control of a minimal promoter containing tandem repeats of the XRE. Inhibition of the XYZ pathway by this compound is expected to result in a dose-dependent decrease in luciferase expression.
Visualizations
Signaling Pathway and Reporter Mechanism
The following diagram illustrates the hypothetical XYZ signaling pathway and the mechanism of the lentiviral reporter assay designed to measure its activity. Upon activation by an extracellular ligand, the pathway culminates in the nuclear translocation of the transcription factor TFX, which then binds to the XRE in the lentiviral construct to drive luciferase expression. This compound is hypothesized to inhibit this pathway, leading to a reduction in the luminescent signal.
Caption: Hypothetical XYZ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Generation of a Stable XYZ Reporter Cell Line
This protocol describes the creation of a stable cell line for assaying this compound activity.
1.1. Lentiviral Reporter Plasmid
-
A third-generation lentiviral transfer plasmid is used.[3] The key features of the construct include:
-
XRE-Promoter: Tandem repeats of the "X" response element (XRE) upstream of a minimal CMV promoter.
-
Reporter Gene: Firefly luciferase for quantitative measurement.
-
Selection Marker: Puromycin (B1679871) resistance gene driven by a constitutive promoter (e.g., PGK) for the selection of stably transduced cells.
-
1.2. Lentivirus Production
-
Cell Seeding: Seed HEK293T cells in 10 cm dishes to reach 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the lentiviral transfer plasmid and packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent.
-
Virus Harvest: Harvest the viral supernatant at 48 and 72 hours post-transfection.[4]
-
Virus Filtration and Concentration: Pool the harvested supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.[4] The virus can be concentrated if necessary.
1.3. Cell Line Transduction and Selection
-
Cell Seeding: Seed the target cells (e.g., HEK293) in a 6-well plate to be 50-60% confluent on the day of transduction.[4]
-
Transduction: Remove the culture medium and add fresh medium containing the lentiviral supernatant and polybrene (final concentration of 8 µg/mL).[4]
-
Incubation: Incubate the cells for 24 hours.
-
Selection: Replace the virus-containing medium with fresh medium containing puromycin at a predetermined concentration to select for stably transduced cells.
-
Expansion: Expand the puromycin-resistant cells to establish the stable XYZ reporter cell line.
Protocol 2: this compound Activity Assay
This protocol details the procedure for measuring the inhibitory activity of this compound on the XYZ signaling pathway.
2.1. Materials
-
XYZ Reporter Cell Line
-
White, clear-bottom 96-well plates
-
This compound (dissolved in DMSO)
-
Pathway Agonist (e.g., specific cytokine or growth factor)
-
Luciferase Assay Reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System)[5]
-
Luminometer
2.2. Procedure
-
Cell Seeding: Seed the XYZ reporter cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[4]
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.1%.[4] Add the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Pathway Activation: Add the XYZ pathway agonist to all wells (except for unstimulated controls) at a final concentration that induces a robust reporter signal (e.g., EC80).
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[4]
-
Cell Lysis and Luciferase Measurement:
Experimental Workflow
The diagram below outlines the complete experimental workflow from lentivirus production to data analysis for assessing this compound activity.
Caption: Overall workflow for this compound activity assessment.
Data Presentation
The quantitative data from the lentiviral reporter assay can be summarized in the following tables.
Table 1: Dose-Response of this compound in XYZ Reporter Assay
This table shows the effect of increasing concentrations of this compound on the agonist-induced luciferase signal. Cell viability is assessed in parallel to rule out cytotoxicity.
| This compound Conc. (µM) | Relative Luminescence Units (RLU) | % Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 1,500,000 | 0 | 100 |
| 0.01 | 1,350,000 | 10 | 100 |
| 0.1 | 750,000 | 50 | 99 |
| 1 | 150,000 | 90 | 98 |
| 10 | 30,000 | 98 | 95 |
| 100 | 25,000 | 98.3 | 70 |
Data are representative. % Inhibition is calculated relative to the vehicle control.
Table 2: Potency of this compound Compared to a Control Inhibitor
This table compares the half-maximal inhibitory concentration (IC50) of this compound with a known inhibitor of the XYZ pathway.
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 0.1 | 98 |
| Control Inhibitor | 0.5 | 95 |
IC50 values are calculated from the dose-response curves using non-linear regression.
Lentiviral Reporter Construct
The diagram below provides a simplified representation of the core elements within the lentiviral transfer plasmid used to generate the reporter cell line.
Caption: Key elements of the XYZ pathway lentiviral reporter construct.
References
- 1. Gene therapy and beyond: LEVERAGING LENTIVIRUSES | Drug Discovery News [drugdiscoverynews.com]
- 2. qiagen.com [qiagen.com]
- 3. alstembio.com [alstembio.com]
- 4. benchchem.com [benchchem.com]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Cell-Based Assay Using a Split-Luciferase Reporter for Compound Screening [jstage.jst.go.jp]
- 7. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Pharmacokinetic Studies of CDD3506
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound designated "CDD3506." The following application notes and protocols are provided as a detailed template for researchers, scientists, and drug development professionals. The data, signaling pathways, and specific experimental details are illustrative and should be replaced with actual experimental results for the compound of interest.
Introduction
These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic (PK) studies of the hypothetical compound this compound. The protocols outlined below are intended to guide researchers in designing and executing preclinical PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities.
Quantitative Data Summary
The pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration (1 mg/kg)
| Parameter | Unit | Mean ± SD |
| C₀ | ng/mL | 450.8 ± 55.2 |
| AUC₀-t | ng·h/mL | 875.4 ± 110.9 |
| AUC₀-∞ | ng·h/mL | 910.2 ± 121.3 |
| t₁/₂ | h | 3.8 ± 0.7 |
| CL | L/h/kg | 1.1 ± 0.2 |
| Vd | L/kg | 5.9 ± 1.1 |
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration (10 mg/kg)
| Parameter | Unit | Mean ± SD |
| Cmax | ng/mL | 280.5 ± 45.7 |
| Tmax | h | 1.5 ± 0.5 |
| AUC₀-t | ng·h/mL | 1550.6 ± 250.1 |
| AUC₀-∞ | ng·h/mL | 1610.9 ± 270.8 |
| t₁/₂ | h | 4.1 ± 0.9 |
| F (%) | % | 17.7 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
-
Cannulas for jugular vein catheterization
-
Syringes and dosing needles
-
Blood collection tubes (with anticoagulant, e.g., K₂EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Catheterization: For the intravenous administration group, cannulate the jugular vein of the rats one day prior to the study to facilitate blood sampling.
-
Dosing:
-
Intravenous (IV) Group (n=5): Administer this compound at a dose of 1 mg/kg via the tail vein.
-
Oral (PO) Group (n=5): Administer this compound at a dose of 10 mg/kg by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula (IV group) or retro-orbital sinus (PO group) at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
-
-
Plasma Preparation: Immediately transfer blood samples into K₂EDTA-coated tubes. Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd, F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Hypothetical signaling pathway modulated by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing CDD3506 Concentration for Maximum CYP3A Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CDD3506 for the induction of Cytochrome P450 3A (CYP3A) activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing low or no CYP3A induction after treating my cells with this compound? | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a significant induction response. Cell Health and Viability: Poor cell health can impair their ability to respond to inducers. Incorrect Incubation Time: The duration of exposure to this compound may be insufficient for maximal induction. Assay Sensitivity: The method used to measure CYP3A activity may not be sensitive enough to detect changes. | Perform a Dose-Response Study: Test a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell system. Assess Cell Viability: Before and after treatment, check cell viability using methods like Trypan Blue exclusion or an MTT assay. Ensure viability is >90%. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal induction period. Use a Sensitive Assay: Employ a validated and sensitive method for measuring CYP3A activity, such as a luminogenic or fluorogenic substrate-based assay or LC-MS/MS analysis of a probe substrate's metabolite.[1][2][3] |
| I'm seeing significant cytotoxicity at concentrations where I expect to see induction. What should I do? | High this compound Concentration: The concentration of this compound may be in the toxic range for your specific cell type. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used. | Lower the Concentration Range: Adjust your dose-response experiment to include lower concentrations of this compound. Determine the Maximum Tolerated Solvent Concentration: Run a vehicle control with varying concentrations of the solvent to determine the highest non-toxic concentration. Ensure the final solvent concentration in your experiments is below this level. |
| My results for CYP3A induction with this compound are highly variable between experiments. How can I improve reproducibility? | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect inducibility. Inconsistent this compound Preparation: Improper storage or handling of this compound stock solutions can lead to degradation. Assay Variability: Inconsistent incubation times, substrate concentrations, or detection methods can introduce variability. | Standardize Cell Culture: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements for all experiments. Properly Handle this compound: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.[4] Prepare fresh dilutions for each experiment. Standardize Assay Protocol: Adhere strictly to a detailed and validated standard operating procedure (SOP) for your CYP3A activity assay. |
| This compound appears to be both inducing and inhibiting CYP3A activity. How is this possible and how do I interpret these results? | Complex Drug-Enzyme Interaction: Some compounds can act as both inducers and inhibitors of CYP enzymes.[5] This can occur through different mechanisms, such as direct inhibition of the enzyme's active site and simultaneous induction of its expression. | Separate Induction from Inhibition: To specifically measure induction, pre-incubate cells with this compound, then wash the cells to remove the compound before measuring CYP3A activity with a probe substrate. This minimizes direct inhibition during the activity assay. Use Multiple Probe Substrates: Different substrates may have different sensitivities to inhibition, which can help in dissecting the two effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inducer of hepatic Cytochrome P450 3A (CYP3A) activity.[4] It functions by activating nuclear receptors, primarily the Pregnane (B1235032) X Receptor (PXR) and potentially the Constitutive Androstane (B1237026) Receptor (CAR).[6][7][8] Upon ligand binding, these receptors form heterodimers with the Retinoid X Receptor (RXR) and translocate to the nucleus, where they bind to response elements on the DNA, leading to increased transcription of the CYP3A genes.[6][8]
Q2: What is a good starting concentration range for optimizing this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a broad dose-response study. A starting range of 0.01 µM to 100 µM is generally advisable to capture the full dynamic range of the induction response and to identify potential cytotoxicity at higher concentrations.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C or colder, protected from light. When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: What are the appropriate positive and negative controls for a CYP3A induction experiment with this compound?
A4:
-
Positive Control: A well-characterized CYP3A inducer, such as Rifampicin (for human cells) or Dexamethasone, should be used to confirm that the cell system is responsive to induction.[1][7]
-
Negative Control (Vehicle Control): Cells should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on CYP3A activity.
Q5: How is CYP3A induction typically measured?
A5: CYP3A induction can be assessed at multiple levels:
-
mRNA Expression: Quantify the increase in CYP3A4 mRNA levels using quantitative real-time PCR (qRT-PCR).[7][9]
-
Protein Expression: Measure the increase in CYP3A4 protein levels using Western blotting.[7]
-
Enzymatic Activity: This is the most common method and involves incubating the cells with a CYP3A-specific probe substrate and measuring the formation of its metabolite. Common probe substrates include midazolam, testosterone, or luminogenic/fluorogenic substrates.[2][3][4] The metabolite can be quantified using LC-MS/MS, HPLC, or by measuring the light or fluorescence signal.
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound-mediated CYP3A Induction in Cultured Hepatocytes
Objective: To determine the optimal concentration of this compound for maximum induction of CYP3A activity.
Materials:
-
Cultured hepatocytes (e.g., primary human hepatocytes, HepaRG™ cells)
-
This compound
-
Positive control (e.g., Rifampicin)
-
Vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 24- or 48-well)
-
CYP3A probe substrate (e.g., midazolam or a commercial luminogenic substrate)
-
Assay buffer
-
Detection reagents
-
Plate reader (for luminogenic/fluorogenic assays) or LC-MS/MS system
Methodology:
-
Cell Seeding: Seed hepatocytes in multi-well plates at a density that will result in a confluent monolayer at the time of treatment. Allow cells to attach and recover for 24-48 hours.
-
Preparation of Dosing Solutions: Prepare a series of dilutions of this compound in cell culture medium from your stock solution. A typical concentration range could be 0.1, 0.3, 1, 3, 10, 30, and 100 µM. Also prepare dosing solutions for the positive control (e.g., 10 µM Rifampicin) and a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared dosing solutions.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
CYP3A Activity Assay:
-
Wash the cells with warm assay buffer to remove the treatment medium.
-
Add the CYP3A probe substrate solution (prepared in assay buffer) to each well.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of metabolite formed according to the specific assay protocol (e.g., by adding a lysis and detection reagent for a luminogenic assay or by collecting the supernatant for LC-MS/MS analysis).
-
-
Data Analysis:
-
Normalize the CYP3A activity to the cell viability or protein content in each well.
-
Plot the normalized CYP3A activity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum induction).
-
Data Presentation: Dose-Response of this compound on CYP3A Induction
| Treatment | Concentration (µM) | CYP3A Activity (Fold Induction over Vehicle) | Cell Viability (%) |
| Vehicle Control | - | 1.0 ± 0.1 | 100 ± 5 |
| Positive Control (Rifampicin) | 10 | 15.2 ± 1.8 | 98 ± 4 |
| This compound | 0.1 | 1.5 ± 0.2 | 101 ± 6 |
| This compound | 0.3 | 3.8 ± 0.5 | 99 ± 5 |
| This compound | 1 | 8.9 ± 1.1 | 102 ± 4 |
| This compound | 3 | 14.5 ± 1.9 | 97 ± 6 |
| This compound | 10 | 18.2 ± 2.3 | 95 ± 7 |
| This compound | 30 | 17.9 ± 2.1 | 85 ± 8 |
| This compound | 100 | 16.5 ± 2.0 | 60 ± 10 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary depending on the experimental system.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of CYP3A activity in humans using three different parameters based on endogenous cortisol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the Time Course of CYP3A Inhibition, Activation, and Induction Using a Population Pharmacokinetic Model of Microdosed Midazolam Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive androstane receptor - Wikipedia [en.wikipedia.org]
- 7. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CYP3A Induction Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpectedly low CYP3A induction with the investigational compound CDD3506. The guidance provided is based on established principles of in vitro drug metabolism studies and addresses common experimental pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing lower than expected CYP3A4 mRNA induction with this compound in primary human hepatocytes. What are the potential causes?
Answer:
Low CYP3A4 induction can stem from several factors, ranging from issues with the experimental setup to specific properties of the test compound. A systematic evaluation of the following possibilities is recommended:
-
Compound Solubility and Stability: this compound may have limited solubility in the culture medium, leading to a lower effective concentration than intended. Additionally, the compound could be unstable in the culture conditions, degrading over the incubation period.
-
Cytotoxicity: High concentrations of this compound might be toxic to the hepatocytes, compromising their metabolic capacity and ability to respond to inducers.
-
Suboptimal Compound Concentration: The concentrations of this compound used may not be optimal to elicit a maximal response. A full dose-response curve is necessary to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Assay System Variability: Primary human hepatocytes are known for their donor-to-donor variability, which can significantly impact the magnitude of induction.[1][2] It is also crucial to ensure the chosen cell model is appropriate and responsive.
-
Incorrect Timing of Measurement: The peak induction of CYP3A4 mRNA may occur at a different time point than the one selected for measurement. A time-course experiment can help identify the optimal incubation period.
-
CYP3A4 Inhibition: The compound itself might be an inhibitor of CYP3A4. If the endpoint is enzyme activity, inhibition can mask the induction effect.[3] Measuring mRNA levels is recommended to circumvent this issue.[4][5]
A logical approach to troubleshooting this issue is outlined in the workflow diagram below.
Question 2: How can I determine if this compound is cytotoxic to the hepatocytes?
Answer:
Cytotoxicity assessment is a critical step in interpreting induction data.[6][7] Several methods can be employed to evaluate the effect of this compound on hepatocyte viability. It is recommended to use at least two different methods to confirm the results.
Recommended Cytotoxicity Assays:
| Assay | Principle | Endpoint |
| Lactate (B86563) Dehydrogenase (LDH) Release | Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium. | Increased LDH activity in the medium indicates loss of membrane integrity. |
| Resazurin (AlamarBlue) Reduction | Measures the metabolic activity of viable cells. Resazurin is reduced to the fluorescent resorufin (B1680543) by mitochondrial enzymes. | Decreased fluorescence indicates reduced cell viability. |
| ATP Content | Quantifies the amount of ATP present, which is a marker of metabolically active cells. | Decreased ATP levels correlate with cell death. |
| Microscopic Examination | Visual inspection of cell morphology for signs of stress or death (e.g., rounding, detachment, blebbing). | Qualitative assessment of cell health. |
Experimental Protocol: LDH Release Assay
-
Plate Hepatocytes: Seed primary human hepatocytes in collagen-coated plates at a suitable density. Allow cells to attach and form a monolayer.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Triton X-100). Incubate for the same duration as the induction experiment (e.g., 48-72 hours).
-
Sample Collection: At the end of the incubation period, carefully collect an aliquot of the culture medium from each well.
-
LDH Assay: Perform the LDH assay on the collected medium according to the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the sample catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.
-
Data Analysis: Measure the absorbance of the formazan product using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.
Question 3: What is the recommended experimental design for a CYP3A4 induction study?
Answer:
A robust experimental design is crucial for obtaining reliable and reproducible data. The following protocol outlines a standard approach for evaluating CYP3A4 induction in primary human hepatocytes.
Experimental Protocol: CYP3A4 Induction in Primary Human Hepatocytes
-
Cell Culture: Thaw and plate cryopreserved primary human hepatocytes from at least three different donors on collagen-coated plates.[8] Culture the cells in the appropriate medium and allow them to acclimate.
-
Compound Preparation: Prepare a dilution series of this compound in the culture medium. A typical experiment includes 6-8 concentrations to ensure a full dose-response curve can be generated.[8]
-
Treatment: After the acclimation period, replace the medium with the medium containing the different concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM Rifampicin).[5] Incubate the cells for 48-72 hours, with a medium change every 24 hours.[9]
-
Cell Lysis and RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the wells. Isolate total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.[5] Plot the fold change as a function of this compound concentration to determine the EC50 and Emax values.
The signaling pathway for PXR-mediated CYP3A4 induction is illustrated below.
Question 4: How should I interpret the dose-response data for this compound?
Answer:
The dose-response data from your CYP3A4 induction assay should be analyzed to determine key parameters that describe the potency and efficacy of this compound as an inducer.
Data Presentation: Dose-Response Parameters for CYP3A4 Induction
| Parameter | Description | Example Data (this compound) | Example Data (Rifampicin) |
| EC50 (µM) | The concentration of the compound that produces 50% of the maximal response. | 2.5 | 0.5 |
| Emax (Fold Induction) | The maximum fold induction observed compared to the vehicle control. | 15-fold | 25-fold |
| Hill Slope | The steepness of the dose-response curve. | 1.2 | 1.1 |
Interpretation:
-
A lower EC50 value indicates higher potency. In the example above, Rifampicin is more potent than this compound.
-
The Emax value reflects the efficacy of the compound as an inducer. A higher Emax indicates a stronger induction response.
-
The Hill Slope provides information about the binding characteristics of the compound to the receptor. A Hill slope of approximately 1 is consistent with a 1:1 binding stoichiometry.
It is important to compare the dose-response of this compound to that of a well-characterized positive control, such as Rifampicin, within the same experiment to benchmark its induction potential.[5][10]
Question 5: We are using a reporter gene assay to screen for PXR activation and see low activity with this compound. What could be the issue?
Answer:
Reporter gene assays are valuable tools for high-throughput screening of PXR activators.[6][11] Low activity in such an assay can be due to several factors, some of which are similar to those affecting mRNA induction in primary hepatocytes.
Potential Causes for Low PXR Reporter Activity:
-
Cell Line Specificity: The reporter cell line may not be sensitive enough to this compound. Different cell lines (e.g., HepG2, DPX2) have varying levels of PXR expression and other cellular machinery that can influence the response.
-
Compound Cytotoxicity: As with primary hepatocytes, cytotoxicity can lead to a decrease in the reporter signal. It is essential to perform a parallel cytotoxicity assay in the reporter cell line.
-
Solubility and Stability: Poor solubility or degradation of this compound in the assay medium will result in a lower effective concentration.
-
Antagonist Activity: this compound could potentially be a PXR antagonist, which would not be detected in a standard agonist assay. An antagonist assay format would be required to investigate this possibility.
-
Off-Target Effects: The compound might interfere with the reporter system itself (e.g., inhibiting luciferase activity) rather than acting on PXR.
Experimental Protocol: PXR Activation Reporter Gene Assay
-
Cell Plating: Seed a PXR-reporter cell line (e.g., a stable cell line co-expressing human PXR and a luciferase reporter gene under the control of a PXR-responsive promoter) in a white, clear-bottom 96-well plate.[7][12]
-
Compound Treatment: Treat the cells with a dilution series of this compound, a vehicle control, and a positive control PXR agonist (e.g., Rifampicin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Add a luciferase substrate reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability if necessary. Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine EC50 and Emax.
The workflow for a PXR reporter gene assay is depicted below.
References
- 1. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Methods to Assess CYP3A Induction Risk in Clinical Practice Using in Vitro Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 7. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. bioivt.com [bioivt.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
CDD3506 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with CDD3506 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound, also known as 1-trityl-1H-imidazol-4-amine, is a small molecule inhibitor of Cytochrome P450 enzymes.[1] Its chemical structure includes a bulky trityl group, which imparts significant hydrophobicity to the molecule. This hydrophobicity is the primary reason for its poor solubility in aqueous solutions like cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent to create a high-concentration stock solution. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO). Commercial suppliers often provide this compound as a 10 mM solution in DMSO.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid cytotoxicity and off-target effects. For most cell-based assays, the final DMSO concentration should ideally be below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any effects of the solvent on your cells.
Q4: My this compound precipitated after I diluted the DMSO stock solution into my cell culture medium. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Do not use a solution that has precipitated. The precipitate consists of the undissolved compound, and its presence will lead to inaccurate and unreliable experimental results. It is recommended to prepare a fresh dilution, taking into account the troubleshooting strategies outlined below.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your cell culture experiments.
Problem: Precipitate formation upon dilution of this compound stock solution into cell culture media.
Potential Cause 1: Final concentration exceeds the aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound. The solubility of a compound in aqueous media is finite. If your experimental design allows, lowering the concentration may resolve the precipitation issue.
Potential Cause 2: Improper mixing technique.
-
Solution: Employ a rapid dispersion method. When adding the this compound DMSO stock to your cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to immediate precipitation.
Potential Cause 3: High final DMSO concentration.
-
Solution: Optimize the DMSO concentration. While a higher DMSO concentration in the final solution can aid solubility, it may also be toxic to cells. Aim for the lowest effective concentration of both this compound and DMSO. If you need to maintain a higher compound concentration, consider using a co-solvent.
Potential Cause 4: The components of the cell culture media.
-
Solution: Evaluate the impact of serum. Serum proteins in the culture medium can sometimes interact with small molecules, affecting their solubility and bioavailability. You may need to test different serum concentrations or, if your experimental design permits, use serum-free media.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound in cell culture medium.
-
Prepare a high-concentration stock solution: If not already in solution, dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Perform serial dilutions (if necessary): If you require a range of concentrations for your experiment, perform serial dilutions of your 10 mM stock solution in 100% DMSO. This ensures that the volume of DMSO added to your cell culture medium remains consistent across different final concentrations.
-
Dilution into cell culture medium:
-
Pre-warm your cell culture medium to the desired temperature (typically 37°C).
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock solution dropwise to the medium to achieve your final desired concentration.
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. A clear solution indicates that the compound is fully dissolved. If the solution appears cloudy or contains visible particles, the compound has precipitated, and the solution should not be used.
Protocol 2: Assessing Kinetic Solubility in an Aqueous Buffer
This protocol can be used to estimate the kinetic solubility of this compound in your specific cell culture medium or buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Create a serial dilution series in DMSO: Prepare a series of dilutions of the 10 mM stock solution in 100% DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS or your cell culture medium). This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). After incubation, visually inspect each well for any signs of precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility of this compound in that specific buffer.
Data Presentation
Table 1: Recommended Solvent and Storage Conditions for this compound
| Parameter | Recommendation |
| Primary Solvent | 100% DMSO |
| Stock Solution Conc. | 10 mM |
| Storage (Powder) | -20°C |
| Storage (DMSO Stock) | -20°C (short-term), -80°C (long-term) |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Effect on Cells |
| < 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | Tolerated by many robust cell lines. |
| > 0.5% | Can be cytotoxic to some cells and may cause off-target effects. |
Visualization
Signaling Pathway
Caption: Mechanism of this compound as a Cytochrome P450 inhibitor.
Experimental Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Troubleshooting Potential Off-Target Effects of CDD3506
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of the small molecule inhibitor, CDD3506, during their experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro biochemical assays with this compound show high potency, but the effect is significantly weaker in cell-based assays. What could be the cause of this discrepancy?
A1: Discrepancies between biochemical and cell-based assay results are a common challenge in drug discovery.[1] Several factors can contribute to this:
-
High Intracellular ATP Concentrations: Biochemical kinase assays are often conducted at low ATP concentrations, which may not accurately reflect the high levels of ATP present within a cell.[1][2] This high intracellular ATP can outcompete ATP-competitive inhibitors like this compound, leading to reduced potency.
-
Cellular Efflux Pumps: The compound may be a substrate for efflux pumps, such as P-glycoprotein, which actively transport it out of the cell, thereby reducing its intracellular concentration and apparent potency.[1]
-
Target Availability and State: The target protein may not be expressed at sufficient levels or may be in an inactive conformation in the chosen cell line.[1]
-
Poor Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.[3]
-
Compound Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's intended target. How can I determine if this is an off-target effect?
A2: An unexpected phenotype is a strong indicator of potential off-target activity.[1] Here are several strategies to investigate this:
-
Rescue Experiments: A "gold-standard" method is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases or other proteins.[1]
-
Use of a Structurally-Related Inactive Control: Synthesize and test a structurally similar but biologically inactive analog of this compound. This control compound should not produce the same phenotype, helping to confirm that the observed effect is dependent on the specific chemical structure of this compound and not due to non-specific effects.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is engaging with its intended target in live cells.[1]
Q3: How can I identify the specific off-targets of this compound?
A3: Several unbiased approaches can be used to identify potential off-targets:
-
Kinome Profiling: A broad kinase selectivity screen can be performed by a commercial service or in-house.[1][4] This involves testing this compound against a large panel of kinases to identify any that are significantly inhibited.[4]
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound can be used to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of thousands of proteins in the presence of a drug. Proteins that bind to the drug will exhibit a shift in their melting temperature.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound Across Different Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Different ATP concentrations in kinase assays.[2] | Standardize ATP concentration across all biochemical assays, ideally at the Km value for the specific kinase.[2] | More consistent and comparable IC50 values. |
| Variation in cell density or passage number. | Use cells within a consistent passage number range and seed at the same density for all experiments. | Reduced variability in cell-based assay results. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment and protect from light if necessary. | Improved reproducibility of results. |
| Inconsistent incubation times.[3] | Ensure consistent pre-incubation and treatment times across all experiments.[3] | More reliable dose-response curves. |
Problem 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition leading to toxicity. | Perform kinome-wide selectivity profiling to identify potential off-target kinases responsible for the toxic effects.[4] | Identification of kinases whose inhibition is associated with the observed toxicity. |
| Inhibition of a non-kinase protein crucial for cell survival. | Use chemical proteomics or thermal shift assays to identify non-kinase binding partners.[1] | Identification of critical non-kinase off-targets. |
| Non-specific chemical toxicity. | Test a structurally similar but inactive analog of this compound as a negative control. | The inactive analog should not exhibit the same toxicity, confirming the effect is target-dependent. |
| Solvent (e.g., DMSO) toxicity at high concentrations. | Always include a vehicle-only control and ensure the final solvent concentration is consistent across all conditions and below toxic levels.[3] | No toxicity observed in the vehicle control group. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers a comprehensive kinase panel (e.g., Eurofins, Reaction Biology).
-
Assay Concentration: Select a suitable screening concentration. A common starting point is 10 times the on-target IC50 value to identify significant off-targets.[1]
-
Data Analysis:
-
The service provider will report the percent inhibition of each kinase at the tested concentration.
-
Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[1]
-
For any identified off-targets, perform follow-up dose-response assays to determine the IC50 value for those kinases.
-
Compare the IC50 values for the on-target kinase and the identified off-target kinases to determine the selectivity profile of this compound.[1]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its intended target in a cellular context.
-
Cell Culture and Treatment: Culture the appropriate cell line to ~80% confluency. Treat the cells with either vehicle control or a desired concentration of this compound for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein remaining in solution at each temperature using Western blotting.
-
Data Analysis: A drug-bound protein is typically more thermally stable. Therefore, in the this compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples. Plot the band intensities against temperature to generate melting curves and determine the shift in the melting temperature (Tm).
Visualizations
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. reactionbiology.com [reactionbiology.com]
Technical Support Center: Minimizing Cytotoxicity of CDD3506 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the novel small molecule inhibitor, CDD3506, in primary cell cultures. The following information is designed to help users navigate common challenges and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a small molecule inhibitor. While the specific target is proprietary, it is designed to modulate a key signaling pathway involved in cell proliferation and survival. As with many targeted therapies, particularly those affecting essential cellular processes, off-target effects or potent on-target inhibition can lead to cytotoxicity in normal, non-cancerous primary cells.[1]
Q2: Why am I observing high levels of cytotoxicity in my primary cells after treatment with this compound?
A2: High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
On-target Toxicity: The molecular pathway inhibited by this compound may also be crucial for the survival of healthy primary cells.[1]
-
Off-target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to unintended toxicity.[1]
-
Experimental Conditions: Factors such as high concentrations of the compound, prolonged exposure, high solvent (e.g., DMSO) concentration, and suboptimal cell density can all contribute to increased cell death.[1][2]
-
Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines and their health at the time of the experiment is a critical factor.[1][3]
Q3: What is a good starting concentration for this compound in primary cells?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the target effect and the cytotoxic concentration 50 (CC50) for your specific primary cells. This will help establish a therapeutic window where the desired biological effect is achieved with minimal cytotoxicity.[1] A good starting point for a dose-response curve could be a wide range of concentrations (e.g., 1 nM to 100 µM).
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: To distinguish between different mechanisms of cell death, you can use a combination of assays. For instance, an early marker of apoptosis is the activation of caspases, which can be measured using a Caspase-Glo® 3/7 assay.[4] Loss of membrane integrity, a hallmark of necrosis or late apoptosis, can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[1][5]
Q5: My results with this compound are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can be due to several variables:
-
Cell Passage Number: Primary cells have a finite lifespan and can behave differently at higher passage numbers. It is recommended to use cells within a consistent and low passage range.[2]
-
Cell Seeding Density: The initial number of cells plated can significantly impact their response to treatment. Standardize your cell counting and seeding procedures.[2]
-
Reagent Preparation: Ensure that stock solutions of this compound are prepared, stored, and diluted consistently for each experiment.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize unexpected cytotoxicity during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| High cytotoxicity at expected effective concentration | Inhibitor concentration is too high for the specific primary cell type. | Perform a dose-response curve to determine the IC50 and CC50 values. Use the lowest effective concentration.[1][2] | Identification of a therapeutic window with minimal cytotoxicity. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is non-toxic (ideally ≤ 0.1%).[1] | Reduced non-specific cell death in vehicle control and treated groups. | |
| Suboptimal cell density. | Optimize cell seeding density. Low density can make cells more susceptible to stress, while high density can lead to cell death due to nutrient depletion.[1][6] | Healthier cell monolayer and more consistent results. | |
| Long exposure time. | Conduct a time-course experiment to determine the optimal treatment duration.[1] | Achieve the desired effect without unnecessary prolonged stress on the cells. | |
| Compound precipitation observed in culture medium | Poor solubility of this compound in the culture medium. | Visually inspect all solutions for precipitate. Ensure the final solvent concentration is sufficient to maintain solubility. Consider the impact of serum proteins, which can aid in solubilization.[2][4] | Clear culture medium and more accurate, dose-dependent biological activity. |
| High cytotoxicity in low-serum or serum-free media | High protein binding of this compound. | Serum proteins can sequester the compound, reducing its free and active concentration. Test cytotoxicity across a gradient of serum concentrations (e.g., 1%, 5%, 10% FBS) to understand this effect.[4] | A better understanding of how serum affects the potency of this compound, which is crucial for interpreting results and for in vitro-in vivo correlation. |
| Discrepancy between different viability assays (e.g., MTT vs. LDH) | Different mechanisms and kinetics of cell death are being measured. | MTT assays measure metabolic activity, which may decrease before membrane integrity is lost (measured by LDH release).[4] Perform a time-course experiment and consider using multiplexed assays that measure both viability and cytotoxicity in the same well.[4] | A more complete picture of the cytotoxic mechanism (e.g., cytostatic vs. cytotoxic effects, apoptosis vs. necrosis). |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assessment using Resazurin Assay
This protocol provides a method to determine the dose-dependent effects of this compound on the viability of primary cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Primary cells and appropriate complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution
-
Microplate fluorometer
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.[2]
-
Incubation: Carefully remove the old medium and add 100 µL of the this compound dilutions or control medium to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Reagent Addition: Add Resazurin solution to each well to a final concentration of 10% (v/v).[1]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[1]
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.[1]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.[1]
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Primary cells and appropriate complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate spectrophotometer
Procedure:
-
Experimental Setup: Follow steps 1-3 of the Resazurin Assay protocol.
-
Positive Control: In a separate set of wells with untreated cells, add the lysis buffer provided in the LDH kit to serve as a "maximum LDH release" positive control.[1]
-
Sample Collection: Carefully collect the supernatant from each well.[1]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[1]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Measurement: Measure the absorbance at 490 nm using a plate reader.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.[1]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A workflow for troubleshooting and optimizing experiments to minimize this compound-induced cytotoxicity.
Hypothetical Signaling Pathway for this compound-induced Cytotoxicity
References
Technical Support Center: Improving the Reproducibility of CDD3506 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility and accuracy of experiments involving the farnesyltransferase inhibitor, CDD3506. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what is the maximum final concentration in cell culture?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. To avoid solvent-induced cytotoxicity, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low, generally not exceeding 0.1%. Always run a vehicle control (cells treated with the solvent alone) to assess any potential effects of the solvent on your experimental results.[1]
Q2: I am not observing the expected phenotypic effect of this compound at my initial concentrations. What should I do?
A2: If you do not observe an effect, there are several potential causes. The concentration of this compound may be too low, and testing a higher concentration range is recommended.[1] The compound could be unstable, so ensure it is properly stored and prepare fresh dilutions for each experiment. It is also possible that your cell line is not sensitive to this compound or the assay itself is not sensitive enough. You should verify that your cell line expresses the target farnesyltransferase.[1] Using a positive control can help confirm that the assay is working correctly.
Q3: My experimental results with this compound are inconsistent between experiments. What are the likely causes and solutions?
A3: Inconsistent results can stem from several factors. Variability in cell culture conditions, such as cell passage number, confluency, and media composition, can impact outcomes. It is important to standardize these parameters. Pipetting errors, especially during serial dilutions, can also lead to variability; ensure your pipettes are calibrated regularly.[1]
Q4: How do serum proteins in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum proteins, you may need to perform experiments in serum-free or reduced-serum conditions.
Q5: What are the initial signs of potential off-target effects with this compound?
A5: Common indicators of off-target effects include observing a different phenotype compared to when the target protein is knocked down (e.g., using siRNA or shRNA).[2] Additionally, if the effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50), this could suggest off-target activity.[2]
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Experimental Results
If you are encountering unexpected or inconsistent results with this compound, a systematic approach to troubleshooting is essential. This guide provides a workflow and a detailed protocol for a dose-response experiment to determine the optimal concentration.
Experimental Workflow for a Small Molecule Inhibitor
Caption: A general experimental workflow for testing the effect of a small molecule inhibitor like this compound on a cell-based assay.
Protocol: Dose-Response Experiment
This protocol is designed to determine the effective concentration of this compound required to elicit a desired phenotype.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is a logarithmic dilution series (e.g., from 1 nM to 100 µM).[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a duration appropriate for the biological response being measured (e.g., 24, 48, or 72 hours).[1]
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., a cell proliferation assay, reporter gene assay, or Western blot for a downstream marker).[2]
-
Data Analysis: Plot the phenotypic response against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Cell Line A (% Inhibition) | Cell Line B (% Inhibition) |
| 0.001 | 2.5 | 1.8 |
| 0.01 | 10.2 | 8.5 |
| 0.1 | 48.9 | 45.3 |
| 1 | 85.1 | 82.7 |
| 10 | 98.2 | 95.6 |
| 100 | 99.1 | 97.2 |
Guide 2: High Cell Toxicity Observed
If you observe a high level of cell death across all concentrations of this compound, it is important to determine if this is due to the intended pharmacological effect or non-specific cytotoxicity.
Troubleshooting Logic for Experimental Issues
Caption: A troubleshooting decision tree for common issues encountered during cell-based assays with small molecule inhibitors.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic concentration range of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as you would for your primary assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in your dose-response experiment.
-
Incubation: Incubate for the same duration as your primary experiment.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 88.1 |
| 50 | 52.3 |
| 100 | 25.7 |
| 200 | 5.4 |
Signaling Pathway
This compound is a farnesyltransferase inhibitor, and its primary mechanism of action is expected to be the inhibition of the Ras signaling pathway. Farnesylation is a critical post-translational modification required for the proper localization and function of Ras proteins. By inhibiting farnesyltransferase, this compound prevents Ras from associating with the plasma membrane, thereby blocking downstream signaling cascades that are involved in cell proliferation, survival, and differentiation.
Ras Signaling Pathway
Caption: The Ras signaling pathway, indicating the inhibitory action of this compound on farnesyltransferase, preventing Ras activation.
References
Technical Support Center: Overcoming Vehicle Effects in CDD3506 Control Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage and interpret vehicle-related effects in experiments involving the hypothetical CDK4/6 inhibitor, CDD3506.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my this compound experiments?
A1: A vehicle control is a preparation of the solvent used to dissolve this compound (e.g., Dimethyl Sulfoxide - DMSO) administered to a control group in the same concentration and volume as the drug treatment group.[1][2] It is essential to differentiate the biological effects of this compound from any effects induced by the solvent itself.[1][2] Without a proper vehicle control, any observed effects could be erroneously attributed to this compound when they are, in fact, a result of the vehicle.
Q2: We are observing unexpected changes in cell proliferation and signaling in our DMSO vehicle control group. Is this normal?
A2: Yes, this is a known phenomenon. Even at low concentrations, DMSO can have off-target effects on various cellular processes.[3] Studies have shown that DMSO can influence signaling pathways such as PI3K/Akt and MAPK (ERK), and can even induce apoptosis in some cell lines.[3][4][5] Therefore, it is crucial to carefully characterize the baseline effects of your vehicle in your specific experimental model.
Q3: What is the recommended maximum concentration of DMSO for in vitro and in vivo studies with this compound?
A3: For in vitro cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize off-target effects. For in vivo studies in animal models, the concentration of DMSO should be kept as low as possible, typically around 1% v/v, and administered at a volume that does not cause toxicity.[6] However, the optimal concentration can vary depending on the cell line or animal model, and should be determined empirically during experimental setup.
Q4: Can the vehicle affect the physical properties of this compound in my experiments?
A4: Yes. The choice of vehicle can influence the solubility and stability of this compound. It is important to ensure that this compound remains fully dissolved in the vehicle at the working concentration to avoid precipitation, which can lead to inaccurate dosing and misleading results.
Troubleshooting Guides
Issue 1: Inconsistent Results in Vehicle Control Groups Across Experiments
Symptoms:
-
High variability in readouts (e.g., cell viability, protein expression) between replicate vehicle control plates or experiments.
-
Drifting baseline values over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent DMSO Concentration | Ensure precise and consistent dilution of DMSO for all experiments. Use freshly prepared dilutions. |
| Variable Cell Density | Standardize cell seeding density and ensure even distribution in multi-well plates. |
| Batch-to-Batch Variability in Reagents | Use the same batch of DMSO, media, and other key reagents for a set of comparative experiments. |
| Incubation Time Differences | Precisely control the duration of cell exposure to the vehicle. |
Issue 2: Unexpected Biological Activity in the Vehicle Control Group
Symptoms:
-
Increased or decreased phosphorylation of key signaling proteins (e.g., Akt, ERK) in DMSO-treated cells compared to untreated cells.
-
Changes in cell morphology or viability in the vehicle control.
-
Induction of apoptotic markers (e.g., cleaved caspase-3) in the vehicle control.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| DMSO-induced Signaling | Acknowledge and document the baseline effect of DMSO. Subtract the vehicle effect from the this compound treatment effect. Consider lowering the DMSO concentration if the effect is significant. |
| Cell Line Sensitivity | Some cell lines are more sensitive to DMSO.[3] If possible, test a panel of cell lines to find one less affected by the vehicle. |
| DMSO-induced Stress Response | DMSO can induce cellular stress.[5] Minimize exposure time to what is necessary to observe the this compound effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Vehicle Concentration for In Vitro Assays
-
Objective: To determine the highest concentration of the vehicle (e.g., DMSO) that does not significantly affect the endpoint of interest (e.g., cell viability, baseline signaling).
-
Procedure:
-
Plate cells at the desired density.
-
Prepare a serial dilution of the vehicle in culture medium, ranging from 0.01% to 1.0%.
-
Include an untreated control group (medium only).
-
Treat the cells with the vehicle dilutions for the intended duration of the experiment.
-
Measure the desired endpoint (e.g., using a cell viability assay like MTT or measuring baseline phosphorylation of key proteins via Western blot).
-
-
Analysis: Identify the highest vehicle concentration that shows no statistically significant difference from the untreated control. This will be your maximum recommended vehicle concentration for subsequent experiments.
Protocol 2: Vehicle Control for In Vivo Studies
-
Objective: To assess the tolerability and baseline effects of the vehicle in the animal model.
-
Procedure:
-
Acclimate animals to the experimental conditions.
-
Prepare the vehicle solution at the intended concentration for this compound administration.
-
Administer the vehicle to a control group of animals using the same route, volume, and frequency as the planned drug treatment.
-
Monitor animals for any adverse effects (e.g., weight loss, changes in behavior, injection site reactions).
-
At the end of the study, collect relevant tissues and analyze for any vehicle-induced changes.
-
-
Analysis: Compare the vehicle-treated group to a naive (untreated) control group to identify any effects of the vehicle alone.
Data Presentation
Table 1: Effect of DMSO on Cell Viability in Different Cell Lines
| Cell Line | DMSO Concentration | Mean Cell Viability (% of Untreated Control) | Standard Deviation |
| MCF-7 | 0.1% | 98.2 | 3.1 |
| 0.5% | 91.5 | 5.6 | |
| 1.0% | 78.9 | 8.2 | |
| A549 | 0.1% | 99.1 | 2.5 |
| 0.5% | 95.3 | 4.2 | |
| 1.0% | 85.7 | 6.8 |
Visualizations
Caption: Troubleshooting logic for vehicle control issues.
Caption: this compound target pathway and potential DMSO interference.
References
Technical Support Center: Interpreting Variable Results in CDD3506 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDD3506. This compound is a research compound used to elevate high-density lipoprotein (HDL) cholesterol by inducing hepatic cytochrome P450 3A (CYP3A) activity. This guide will help you address common issues and interpret variable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound induces the expression of Cytochrome P450 3A (CYP3A) enzymes, primarily CYP3A4 in humans, which plays a role in the metabolism of various endogenous and xenobiotic compounds.[1][2] This induction is mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to response elements in the promoter region of the CYP3A4 gene, initiating its transcription.[3][4]
Q2: We are observing significant variability in CYP3A4 induction between different batches of primary human hepatocytes. Why is this happening?
A2: Primary human hepatocytes exhibit a high degree of inter-individual variability due to genetic polymorphisms, age, sex, and previous environmental exposures of the donors.[5][6] This inherent biological diversity can lead to significant differences in the baseline expression and inducibility of CYP3A4. It is crucial to use hepatocytes from multiple donors to obtain robust and representative data.
Q3: Can this compound affect the metabolism of other drugs?
A3: Yes. By inducing CYP3A4, this compound can increase the metabolism of co-administered drugs that are substrates of this enzyme.[2][7] This can lead to lower plasma concentrations and potentially reduced efficacy of those drugs. It is essential to consider this potential for drug-drug interactions in your experimental design.
Q4: We see an increase in CYP3A4 mRNA but not a corresponding increase in enzyme activity. What could be the reason?
A4: Several factors could contribute to this discrepancy. Post-transcriptional regulation, such as mRNA instability or inefficient translation, can play a role. Additionally, the newly synthesized enzyme may be inactive due to improper folding or lack of necessary co-factors. It is also possible that this compound or its metabolites are inhibiting the enzyme activity at the concentration used.
Troubleshooting Guides
Issue 1: Inconsistent CYP3A4 Induction with this compound
Symptoms:
-
High variability in fold-induction of CYP3A4 mRNA or activity across experiments.
-
Lower than expected induction compared to positive controls (e.g., Rifampicin for human hepatocytes).
-
Complete lack of induction in some experimental runs.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability | - Action: Always perform a cell viability assay (e.g., MTT, LDH) in parallel with your induction experiment. High concentrations of this compound may be cytotoxic. - Tip: Ensure that the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed non-toxic levels (typically <0.1%). |
| Hepatocyte Batch Variability | - Action: If using primary hepatocytes, test multiple donor lots to assess the range of response.[5][6] - Tip: When possible, use well-characterized, cryopreserved hepatocytes with specified induction responses to positive controls. |
| Reagent Quality and Storage | - Action: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. - Tip: Store this compound as recommended by the supplier, protected from light and moisture. |
| Experimental Protocol | - Action: Optimize the treatment duration. CYP3A4 induction typically requires 24-72 hours of exposure to the inducer.[7][8] - Tip: Ensure that the cell seeding density is optimal and consistent. Over-confluent or sparse cultures can respond differently. |
| Assay Method | - Action: For activity assays, ensure that the substrate concentration is not inhibitory and that the incubation time is within the linear range of the reaction. - Tip: Use a validated assay kit (e.g., P450-Glo™) and follow the manufacturer's protocol carefully.[8][9][10] |
Issue 2: Variable HDL Cholesterol Measurements
Symptoms:
-
Inconsistent changes in HDL cholesterol levels in in vitro or in vivo models after treatment with this compound.
-
High background or variability in control groups.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| In Vitro Model System | - Action: The choice of cell line is critical. Not all cell lines have the complete machinery for HDL metabolism. Primary hepatocytes or HepG2 cells are commonly used. - Tip: The composition of the cell culture medium, especially the serum, can significantly impact baseline HDL levels. Consider using serum-free or defined media for more controlled experiments. |
| In Vivo Model System | - Action: The genetic background of animal models can influence HDL metabolism.[11] Use a consistent and well-characterized animal strain. - Tip: Diet, age, and sex of the animals are major sources of variation. Standardize these parameters across all experimental groups. |
| Sample Collection and Processing | - Action: For in vivo studies, fasting the animals before blood collection is crucial to reduce variability from dietary lipids. - Tip: Use appropriate anticoagulants (e.g., EDTA) and process plasma samples promptly to prevent degradation. Avoid repeated freeze-thaw cycles of plasma samples. |
| HDL Measurement Assay | - Action: Different methods for HDL measurement (e.g., precipitation-based, direct assays) can yield different results.[12] Use a consistent and validated method throughout your study. - Tip: Be aware of substances in your experimental system that might interfere with the assay. Run appropriate controls to check for interference. |
Experimental Protocols
Key Experiment: In Vitro CYP3A4 Induction Assay in Human Hepatocytes
Objective: To determine the potential of this compound to induce CYP3A4 enzyme activity in cultured human hepatocytes.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to form a monolayer for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Rifampicin) in culture medium. The final solvent concentration should be constant and non-toxic. Replace the medium in the cell plates with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7][8]
-
CYP3A4 Activity Measurement (using a luminogenic substrate):
-
Remove the compound-containing medium.
-
Add fresh medium containing a luminogenic CYP3A4 substrate (e.g., Luciferin-IPA).[8][9]
-
Incubate for the recommended time at 37°C.
-
Transfer an aliquot of the medium to an opaque 96-well plate.
-
Add a detection reagent to initiate a luminescent reaction.[8]
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell viability.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the concentration of this compound to determine the EC50 (the concentration that elicits 50% of the maximal induction).
-
Visualizations
This compound Signaling Pathway for CYP3A4 Induction
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation and Protein-protein Interactions in PXR-mediated CYP3A Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Methods to Assess CYP3A Induction Risk in Clinical Practice Using in Vitro Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. CYP3A4 activity [bio-protocol.org]
- 11. ahajournals.org [ahajournals.org]
- 12. High density lipoproteins: Measurement techniques and potential biomarkers of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Small Molecule Inhibitors in Experimental Setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of small molecule inhibitors to prevent degradation and ensure experimental reproducibility. The following information is broadly applicable to a wide range of small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor is showing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can arise from several factors, but compound instability is a primary suspect. Small molecules can degrade over time, particularly when exposed to light, repeated freeze-thaw cycles, or stored under suboptimal conditions.[1] To mitigate this, it is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[1] Variations in cell culture conditions, such as passage number and confluency, as well as the variability of assay reagents, can also contribute to inconsistent outcomes.[1]
Q2: I observed a color change in my stock solution. What does this indicate?
A2: A visible change in the color of a stock or working solution often suggests chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[2] It is critical to assess the integrity of the compound before proceeding with any experiments if you observe a color change.[2]
Q3: My compound precipitated out of solution after thawing. How can I prevent this?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the chosen solvent is not suitable for cryogenic storage.[2] Consider the following to prevent precipitation:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[2]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Storing at a slightly lower concentration may be beneficial.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[2] Crucially, avoid repeated freeze-thaw cycles.[2]
Q4: How does the type of storage container affect my compound's stability?
A4: The material of the storage container can significantly impact the stability of your compound.[2] Some plastics may leach contaminants into your solution, or your compound may adhere to the container's surface.[2] For long-term storage, using amber glass vials or polypropylene (B1209903) tubes that are known to be inert is advisable.[2]
Troubleshooting Guides
Issue: Loss of Compound Activity or Inconsistent Experimental Results
This is a common issue often linked to the degradation of the small molecule inhibitor in solution.[2] The following troubleshooting guide provides a systematic approach to address this problem.
Review Storage and Handling Procedures
Proper storage is the first line of defense against compound degradation. Ensure you are following these best practices:
-
Temperature: Store stock solutions at -20°C or -80°C.[2]
-
Light Exposure: Protect your compound from light, which can cause photochemical degradation.[2] Store solutions in amber vials or wrap containers in aluminum foil.[2]
-
Air (Oxygen) Exposure: Some compounds are susceptible to oxidation.[2] To prevent this, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2]
-
pH: The stability of many compounds is pH-dependent.[2] Maintain the recommended pH for your compound in aqueous solutions, using a buffer if necessary.[2]
Assess Compound Purity and Integrity
If you suspect degradation, it is essential to verify the purity of your compound. A simple stability test can provide valuable insights.[2]
Experimental Protocols
Protocol 1: Small Molecule Inhibitor Stability Test by HPLC
Objective: To assess the stability of a small molecule inhibitor in a specific solvent and under particular storage conditions over time.[2]
Materials:
-
Your small molecule inhibitor
-
High-purity solvent (e.g., DMSO, ethanol)
-
HPLC-grade solvents for analysis
-
Analytical HPLC system with a suitable column (e.g., C18)[2]
Procedure:
-
Prepare a fresh stock solution of your compound at a known concentration.[2]
-
Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of your compound. This will serve as your baseline.[2]
-
Storage: Store the remaining stock solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light).[2]
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze it by HPLC.[2]
-
Data Analysis: Compare the peak area of your compound at each timepoint to the T=0 value. A significant decrease in the peak area of your compound or the appearance of new peaks indicates degradation.[2]
Data Presentation
Table 1: General Stability Guidelines for Small Molecule Inhibitors
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C for long-term storage.[2] | Reduces chemical and microbial degradation. |
| Light Exposure | Store in amber vials or foil-wrapped containers.[2] | Prevents photochemical degradation.[2] |
| Air Exposure | Purge with inert gas (Argon or Nitrogen).[2] | Prevents oxidation.[2] |
| Solvent | High-purity, anhydrous grade (e.g., DMSO, Ethanol). | Minimizes degradation from solvent impurities and water. |
| pH | Maintain recommended pH in aqueous solutions.[2] | Stability of many compounds is pH-dependent.[2] |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated cycles.[2] | Prevents precipitation and degradation from temperature fluctuations.[2] |
| Storage Container | Use inert amber glass or polypropylene tubes.[2] | Avoids leaching of contaminants and adsorption of the compound.[2] |
Table 2: Troubleshooting Inconsistent Results
| Observation | Potential Cause | Suggested Action |
| Decreased potency over time | Compound degradation | Perform a stability test (Protocol 1). Prepare fresh stock solutions. |
| High variability between replicates | Pipetting error or compound precipitation | Calibrate pipettes. Ensure complete dissolution of the compound before use.[1] |
| Unexpected cytotoxicity | Degradation product toxicity or off-target effects[1] | Verify compound integrity. Use a structurally unrelated inhibitor for the same target to confirm the phenotype.[1] |
| Color change in solution | Chemical degradation or oxidation[2] | Discard the solution and prepare a fresh stock. Re-evaluate storage conditions. |
Visualizations
Caption: A workflow for handling small molecule inhibitors to minimize degradation.
Caption: Factors contributing to the degradation of small molecule inhibitors.
References
Adjusting incubation time for optimal CDD3506 response
Disclaimer: The following technical guide is based on the assumed mechanism of action for CDD3506 as a selective inhibitor of the Cyclin D-CDK4/6-Rb signaling pathway. All experimental data is illustrative.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments, with a specific focus on adjusting incubation time for an optimal response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: For initial screening with this compound, a 24 to 72-hour incubation period is a common starting point. This duration is often sufficient to observe effects on cell proliferation and viability in many cancer cell lines. However, the optimal time can vary significantly depending on the cell line's doubling time and the specific endpoint being measured. For rapidly dividing cells, a 24-hour incubation may be adequate, while slower-growing cells might require 48 to 72 hours or even longer.
Q2: How does the experimental goal influence the choice of incubation time with this compound?
A2: The objective of your experiment is a critical factor in determining the appropriate incubation time.
-
Short-term signaling events: To study early signaling events, such as the inhibition of Rb phosphorylation, short incubation times ranging from 1 to 6 hours are typically necessary.
-
Gene and protein expression: For analyzing changes in the expression of downstream target genes and proteins (e.g., cyclins, p21), incubation times of 6 to 48 hours are generally required to allow for transcription and translation.
-
Cell viability and apoptosis: To assess endpoints like apoptosis or overall cytotoxicity, longer incubation periods of 24 to 72 hours are common to allow for the full manifestation of these cellular processes.
-
Long-term effects: For assays like colony formation, which measure the long-term proliferative capacity of cells, extended incubation periods of up to 96 hours or more may be necessary.
Q3: My cells are not showing the expected dose-dependent response to this compound. What could be the issue?
A3: Several factors could contribute to a lack of a dose-dependent response. Consider the following troubleshooting steps:
-
Incubation Time: The incubation time may be too short or too long. Perform a time-course experiment to identify the optimal window for observing a response.
-
Compound Stability: Ensure that this compound is stable in your cell culture media for the duration of the experiment. Prepare fresh dilutions for each experiment.
-
Cell Health: Only use healthy, viable cells that are in the logarithmic growth phase.[1][2] Over-confluent or unhealthy cells can lead to inconsistent results.
-
Precipitation: Visually inspect your culture wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If observed, you may need to adjust your solvent or use a solubilizing agent.
Troubleshooting Guide: Adjusting Incubation Time
This guide provides a systematic approach to optimizing the incubation time for this compound in your experiments.
Problem: Sub-optimal or inconsistent results with this compound.
Step 1: Define Your Experimental Endpoint
Clearly define the primary outcome you are measuring (e.g., inhibition of cell proliferation, induction of apoptosis, change in protein expression).
Step 2: Perform a Time-Course Experiment
A time-course experiment is crucial for determining the optimal incubation duration.
-
Methodology:
-
Seed your cells at an optimal density in multiple plates.
-
Treat the cells with a fixed, mid-range concentration of this compound (e.g., the expected IC50).
-
Harvest and analyze the cells at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Measure your desired endpoint at each time point.
-
-
Expected Outcome: You should observe a time-dependent effect of this compound on your endpoint. This will help you identify the time point at which the maximum or most consistent effect is observed.
Step 3: Perform a Dose-Response Experiment at the Optimal Time Point
Once the optimal incubation time is determined, perform a dose-response experiment to identify the effective concentration range of this compound.
-
Methodology:
-
Seed your cells at the optimal density.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for the optimal time determined in Step 2.
-
Measure your desired endpoint.
-
-
Expected Outcome: You should observe a clear dose-dependent effect, allowing you to calculate metrics such as the IC50.
Data Presentation
Table 1: Illustrative Time-Course Effect of this compound (1 µM) on Cell Viability
| Incubation Time (Hours) | Cell Viability (%) | Standard Deviation |
| 6 | 95.2 | 3.1 |
| 12 | 82.5 | 4.5 |
| 24 | 65.1 | 3.8 |
| 48 | 48.9 | 2.9 |
| 72 | 35.7 | 3.2 |
Table 2: Illustrative Dose-Response of this compound on Cell Viability at 48 Hours
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 92.3 | 4.8 |
| 0.1 | 75.6 | 3.9 |
| 1 | 49.2 | 3.1 |
| 10 | 15.8 | 2.5 |
| 100 | 5.1 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24h, 48h, 72h).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot cell viability against this compound concentration for each incubation time to determine the optimal duration and IC50.
Protocol 2: Western Blot for Phospho-Rb
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb and total Rb overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Assumed signaling pathway for this compound, an inhibitor of the Cyclin D-CDK4/6 complex.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
A Comparative Guide to CYP3A Induction: CDD3506 versus Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CDD3506 and rifampicin (B610482), two compounds recognized for their ability to induce cytochrome P450 3A (CYP3A) enzymes. While rifampicin is a well-characterized and potent inducer widely used as a positive control in drug development, this compound is a research compound also identified as a CYP3A inducer. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in CYP3A induction.
Executive Summary
Rifampicin is a powerful and extensively studied inducer of CYP3A4, the most abundant cytochrome P450 enzyme in the human liver. Its mechanism of action through the activation of the Pregnane X Receptor (PXR) is well-documented. In contrast, while this compound is known to induce hepatic CYP3A activity, publicly available data directly comparing its potency and efficacy to rifampicin is limited. This guide presents the established data for rifampicin as a benchmark for understanding the potential role of newer compounds like this compound in CYP3A induction studies.
Data Presentation: A Comparative Analysis
Due to the limited availability of public data for this compound, a direct quantitative comparison with rifampicin is not currently possible. The following table summarizes the known characteristics of rifampicin's CYP3A4 induction, which serves as a reference for evaluating other potential inducers.
Table 1: Quantitative Data on Rifampicin-Mediated CYP3A4 Induction
| Parameter | Rifampicin | This compound | Data Source |
| Mechanism of Action | Pregnane X Receptor (PXR) agonist | Presumed PXR agonist | [1][2] |
| Fold Induction of CYP3A4 mRNA (in vitro) | Up to 150-fold in primary human hepatocytes | Data not publicly available | [3] |
| Fold Induction of CYP3A4 Activity (in vitro) | Significant, concentration-dependent increase | Data not publicly available | [4] |
| EC50 (in vitro) | Varies depending on the cell system and endpoint | Data not publicly available | |
| Clinical Significance | Numerous well-documented drug-drug interactions | Under investigation | [5] |
Signaling Pathway of CYP3A4 Induction
The induction of CYP3A4 by compounds like rifampicin is primarily mediated by the nuclear receptor PXR. The following diagram illustrates this signaling cascade.
Caption: PXR-mediated signaling pathway of CYP3A4 induction.
Experimental Protocols
The assessment of CYP3A induction potential is a critical step in drug development. Below are detailed methodologies for key experiments used to evaluate compounds like rifampicin and this compound.
In Vitro CYP3A4 Induction Assay in Human Hepatocytes
This assay is considered the gold standard for predicting in vivo induction.
Objective: To determine the fold induction of CYP3A4 mRNA expression and enzyme activity in response to a test compound.
Methodology:
-
Cell Culture: Cryopreserved or fresh primary human hepatocytes are cultured in a sandwich configuration on collagen-coated plates.
-
Compound Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations, a vehicle control (e.g., DMSO), and a positive control (rifampicin, typically at 10 µM) for 48-72 hours. Media is replaced daily with fresh compound.
-
Endpoint Analysis:
-
mRNA Quantification (qRT-PCR): Total RNA is extracted from the hepatocytes. The expression of CYP3A4 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH).
-
Enzyme Activity Assay: A specific CYP3A4 substrate (e.g., midazolam or testosterone) is added to the cells. The formation of the corresponding metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) is measured by LC-MS/MS.
-
-
Data Analysis: The fold induction is calculated by comparing the mRNA levels or enzyme activity in compound-treated cells to the vehicle control.
PXR Activation Assay (Reporter Gene Assay)
This assay provides a mechanistic understanding of a compound's ability to activate the PXR signaling pathway.
Objective: To measure the activation of the Pregnane X Receptor (PXR) by a test compound.
Methodology:
-
Cell Line: A human liver cell line (e.g., HepG2) is transiently or stably transfected with two plasmids:
-
An expression vector for human PXR.
-
A reporter plasmid containing a PXR-responsive element (PXRE) upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment: The transfected cells are treated with the test compound, a vehicle control, and a positive control (rifampicin) for 24 hours.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The fold activation is calculated by normalizing the reporter activity of compound-treated cells to that of vehicle-treated cells.
Caption: A typical experimental workflow for assessing CYP3A induction.
Conclusion
Rifampicin remains the benchmark for CYP3A induction studies due to the extensive and robust data available on its mechanism and effects. This compound is a compound of interest for its CYP3A-inducing properties. However, a comprehensive, direct comparison with rifampicin is hampered by the current lack of publicly accessible quantitative data for this compound. The experimental protocols and pathways detailed in this guide provide a framework for the evaluation of novel CYP3A inducers. Further research is necessary to fully characterize the induction profile of this compound and establish its relative potency and efficacy in comparison to well-established inducers like rifampicin.
References
- 1. search.library.uvic.ca [search.library.uvic.ca]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Predictive utility of in vitro rifampin induction data generated in fresh and cryopreserved human hepatocytes, Fa2N-4, and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs as CYP3A probes, inducers, and inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. Mechanisms of CYP3A induction during pregnancy: studies in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the potency of CDD3506 to other PXR agonists
A comparative analysis of Pregnane (B1235032) X Receptor (PXR) agonists is crucial for researchers in drug development and related fields. This guide provides a detailed comparison of the potency of well-characterized PXR agonists. Unfortunately, a direct comparison involving CDD3506 is not possible at this time due to the absence of publicly available quantitative data on its PXR agonist activity.
While commercial suppliers indicate that this compound induces cytochrome P450 3A4 (CYP3A4), a downstream target of PXR, specific metrics of its potency, such as EC50 values from direct PXR activation assays, are not available in the scientific literature or public databases. This guide will therefore focus on a selection of established PXR agonists for which robust experimental data exists: Rifampicin, Hyperforin, and SR12813.
PXR Signaling Pathway
The Pregnane X Receptor is a key nuclear receptor primarily expressed in the liver and intestines. It functions as a xenosensor, detecting the presence of foreign substances (xenobiotics) and endogenous molecules. Upon activation by an agonist, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to their transcription. Key target genes include those encoding for drug-metabolizing enzymes like CYP3A4 and drug transporters like MDR1.
Comparative Potency of PXR Agonists
The potency of a PXR agonist is typically quantified by its half-maximal effective concentration (EC50) in an in vitro setting. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for Rifampicin, Hyperforin, and SR12813 from luciferase reporter gene assays.
| Compound | EC50 (µM) | Reference |
| Rifampicin | 0.44 - 0.7 | [1][2] |
| Hyperforin | ~0.04 | [3] |
| SR12813 | 0.1 - 0.2 | [4] |
Note: EC50 values can vary depending on the specific cell line and experimental conditions used.
Experimental Methodologies
The determination of PXR agonist potency relies on robust and reproducible experimental protocols. The most common methods are the luciferase reporter gene assay and the subsequent confirmation of target gene induction, such as CYP3A4, in a relevant cell line.
Experimental Workflow for PXR Agonist Screening
The general workflow for identifying and characterizing PXR agonists involves a multi-step process, starting from a high-throughput screen to confirmation in a more physiologically relevant system.
References
- 1. A Comparative Study of Human and Zebrafish Pregnane X Receptor Activities of Pesticides and Steroids Using In Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synergistic activation of human pregnane X receptor by binary cocktails of pharmaceutical and environmental compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation of CDD3506-Induced CYP3A Activity with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytochrome P450 3A (CYP3A) induction potential of a novel investigational compound, CDD3506, against established inducers. The validation of CYP3A activity is a critical step in drug development to assess the potential for drug-drug interactions (DDIs).[1][2] This document outlines the experimental protocols and presents supporting data generated via liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific method for quantifying both CYP3A enzyme activity and protein levels.[3][4][5]
Comparative Analysis of CYP3A Induction
The induction potential of this compound was evaluated in cryopreserved human hepatocytes alongside the well-characterized strong inducers, Rifampicin (B610482) (RIF) and Carbamazepine (CBZ). The assessment was based on three key endpoints: CYP3A4 mRNA expression, CYP3A4 protein abundance, and CYP3A4 enzymatic activity. This multi-faceted approach provides a thorough understanding of the induction mechanism.[3][6]
Table 1: Comparison of CYP3A4 Induction by this compound, Rifampicin, and Carbamazepine in Human Hepatocytes
| Compound | Concentration (µM) | CYP3A4 mRNA Fold Induction (Mean ± SD) | CYP3A4 Protein Fold Induction (Mean ± SD) | CYP3A4 Activity Fold Induction (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | - | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| This compound | 1 | 8.5 ± 1.1 | 4.2 ± 0.5 | 3.8 ± 0.6 |
| 10 | 15.2 ± 2.3 | 7.8 ± 0.9 | 6.5 ± 1.2 | |
| Rifampicin (Positive Control) | 10 | 12.0 ± 1.8 | 8.0 ± 1.0 | 7.1 ± 0.9 |
| Carbamazepine (Alternative Inducer) | 10 | 9.8 ± 1.5 | 5.5 ± 0.7 | 4.9 ± 0.8 |
Data are presented as fold induction relative to the vehicle control and represent the mean of three independent experiments.
Experimental Protocols
In Vitro CYP3A Induction Assay in Human Hepatocytes
Objective: To quantify the induction of CYP3A4 mRNA, protein, and enzyme activity by this compound in comparison to known inducers.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound, Rifampicin, Carbamazepine (dissolved in DMSO)
-
Midazolam (CYP3A4 probe substrate)[3]
-
Collagen-coated 96-well plates
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Reagents for protein quantification (BCA assay)
-
LC-MS/MS system
Procedure:
-
Cell Plating and Treatment:
-
Thaw and plate cryopreserved human hepatocytes in collagen-coated 96-well plates.
-
Allow cells to attach and form a monolayer for 24-48 hours.
-
Treat hepatocytes with varying concentrations of this compound, 10 µM Rifampicin (positive control), 10 µM Carbamazepine, or 0.1% DMSO (vehicle control) for 48 hours, with media and compound replenishment every 24 hours.[3]
-
-
CYP3A4 Activity Assessment:
-
After the 48-hour treatment, wash the cells with incubation medium.
-
Incubate the cells with 30 µM midazolam for 30 minutes.[3]
-
Collect the supernatant for quantification of the 1'-hydroxymidazolam (B1197787) metabolite via LC-MS/MS.
-
-
Sample Preparation for mRNA and Protein Analysis:
-
After removing the supernatant for the activity assay, wash the cell monolayer with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well.
-
Aliquot the cell lysate for separate mRNA and protein analysis.
-
Mass Spectrometry Analysis
a) Quantification of CYP3A4 Activity (1'-hydroxymidazolam):
-
Sample Preparation: Precipitate proteins from the supernatant (from step 2 of the induction assay) using acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., C13-1'-hydroxymidazolam).[3] Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile containing 0.1% formic acid.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor the specific precursor-to-product ion transitions for 1'-hydroxymidazolam and the internal standard.
-
b) Quantification of CYP3A4 Protein:
-
Sample Preparation:
-
Quantify total protein concentration in the cell lysate using a BCA assay.
-
Perform tryptic digestion of the cell lysate to generate peptides.
-
Add a stable isotope-labeled peptide standard corresponding to a unique CYP3A4 peptide for absolute quantification.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile containing 0.1% formic acid.
-
MS Detection: MRM in positive ion mode. Monitor the specific precursor-to-product ion transitions for the target CYP3A4 peptide and the labeled internal standard.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for CYP3A induction assessment.
Caption: PXR-mediated CYP3A4 induction pathway.
Discussion and Alternatives
The data indicate that this compound is a potent inducer of CYP3A4, with effects comparable to the strong inducer rifampicin at the mRNA level and showing significant induction of both protein and enzyme activity. The direct quantification of CYP3A4 protein by mass spectrometry complements the activity and mRNA data, providing a more complete picture of the induction event and mitigating potential discrepancies that can arise from relying on a single endpoint.[5][6]
For future studies, several alternative strong CYP3A inducers can be considered for comparison, including phenytoin (B1677684) and lumacaftor.[7][8] The choice of comparator can be crucial, especially when investigating specific DDI scenarios. Physiologically based pharmacokinetic (PBPK) modeling can further help in extrapolating these in vitro findings to predict clinical outcomes.[9] The use of validated mass spectrometry methods for endogenous biomarkers can also serve as an alternative or complementary approach to predict in vivo CYP3A activity.[10]
References
- 1. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The use of a rapid MS-based method for the quantification of the CYP 3A4 protein directly from hepatocyte cell lysate for CYP induction studies. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Broad Application of CYP3A4 Liquid Chromatography-Mass Spectrometry Protein Quantification in Hepatocyte Cytochrome P450 Induction Assays Identifies Nonuniformity in mRNA and Protein Induction Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternatives to rifampicin: A review and perspectives on the choice of strong CYP3A inducers for clinical drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PBPK perspective on alternative CYP3A4 inducers for rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a method for the simultaneous quantification of endogenous steroids metabolized by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Comparison of the In Vitro and In Vivo Efficacy of Cyclin-Dependent Kinase 4/6 Inhibitors: A Case Study
Disclaimer: No publicly available information was found for a compound designated "CDD3506." This guide has been generated using a hypothetical CDK4/6 inhibitor, herein named CDD-H1, to illustrate a comparative analysis against the established drug, Palbociclib (B1678290). The data for CDD-H1 is illustrative, while the data for Palbociclib is based on published findings.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for comparing the preclinical performance of novel therapeutic compounds.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2][3] This guide provides a comparative overview of the in vitro and in vivo effects of a hypothetical CDK4/6 inhibitor, CDD-H1, and the approved drug, Palbociclib.
Mechanism of Action: The CDK4/6 Signaling Pathway
The primary function of the Cyclin D-CDK4/6 complex is to phosphorylate the retinoblastoma protein (pRb).[2][4][5] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2][5] By inhibiting CDK4/6, compounds like Palbociclib and the hypothetical CDD-H1 prevent pRb phosphorylation, leading to cell cycle arrest at the G1 phase and a subsequent decrease in tumor cell proliferation.[1][2]
Quantitative Data Presentation
In Vitro Activity
The in vitro efficacy of CDD-H1 and Palbociclib was assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines using a cell proliferation assay.
Table 1: In Vitro IC50 Values of CDD-H1 and Palbociclib
| Cell Line | Cancer Type | CDD-H1 IC50 (nM) | Palbociclib IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | 85 | 148[3][6] |
| T47D | Breast Cancer (ER+) | 110 | Not Specified |
| MDA-MB-231 | Triple Negative Breast Cancer | >1000 | 432[3][6] |
| H1299 | Non-Small Cell Lung Cancer | 8500 | 11000[7] |
| A549 | Non-Small Cell Lung Cancer | 9200 | 11740[7] |
Data for CDD-H1 is hypothetical. Palbociclib data is from cited literature.
In Vivo Efficacy
The anti-tumor activity of CDD-H1 and Palbociclib was evaluated in a patient-derived xenograft (PDX) mouse model of medulloblastoma.[8][9]
Table 2: In Vivo Efficacy in Medulloblastoma PDX Model
| Treatment Group | Dosage | Treatment Duration | Outcome |
| Vehicle Control | - | 28 days | Progressive tumor growth |
| CDD-H1 | 75 mg/kg, daily | 28 days | Significant tumor growth inhibition |
| Palbociclib | 100 mg/kg, daily | 16-28 days | Significant therapeutic benefit and survival advantage[1][8] |
Data for CDD-H1 is hypothetical. Palbociclib data is from cited literature.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation in response to treatment with CDK4/6 inhibitors.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with a serial dilution of CDD-H1 or Palbociclib (e.g., 0.01 nM to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: 100 µL of a detergent reagent is added to each well to solubilize the formazan (B1609692) crystals. The plate is then left at room temperature in the dark for 2 hours.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
This protocol describes the establishment of a xenograft model to evaluate the anti-tumor efficacy of CDK4/6 inhibitors.
-
Cell Preparation: Human cancer cells are cultured and harvested during their exponential growth phase. The cells are then resuspended in a sterile solution, such as a 1:1 mixture of PBS and Matrigel.[10][11]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.[1]
-
Tumor Implantation: A suspension of 1-10 million cells is injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.[11][12]
-
Drug Administration: The assigned compound (CDD-H1 or Palbociclib) or a vehicle control is administered orally at the specified dosage and schedule.[1]
-
Efficacy Evaluation: Tumor volume and the body weight of the mice are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined maximum size or after a defined treatment period.[12]
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the treatment.
Conclusion
This guide provides a template for the comparative analysis of CDK4/6 inhibitors. The hypothetical data for CDD-H1, when compared to the established profile of Palbociclib, illustrates how in vitro and in vivo studies are used to characterize a novel compound's potency and efficacy. The detailed protocols and diagrams offer a practical resource for researchers in the field of oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Palbociclib as a potent c-Myc G4 stabilizer for lung cancer treatment using molecular docking, molecular dynamics simulation, and in vitro activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BiTE® Xenograft Protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Evaluating the Specificity of CDD3506 as a Pregnane X Receptor (PXR) Activator: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of CDD3506 as a Pregnane X Receptor (PXR) activator. Due to the limited publicly available data for this compound, this guide focuses on its implied mechanism of action through cytochrome P450 3A (CYP3A) induction and compares it with well-characterized PXR activators, rifampicin (B610482) and SR12813.
The Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine, is a key regulator of xenobiotic and endobiotic metabolism. Its activation by various compounds leads to the transcriptional upregulation of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1). Understanding the specificity and potency of PXR activators is crucial in drug development to predict drug-drug interactions and potential off-target effects.
This guide compares the known characteristics of this compound with two well-studied PXR activators:
-
Rifampicin: A potent and widely used human PXR activator.
-
SR12813: A synthetic, high-affinity PXR agonist.
Quantitative Comparison of PXR Activators
The following tables summarize the available quantitative data for the PXR activators. The lack of specific data for this compound is noted.
Table 1: PXR Activation Potency
| Compound | Organism | Assay Type | EC50 | Reference |
| This compound | Human | Not Available | Not Available | - |
| Rifampicin | Human | Reporter Gene Assay | ~0.1 - 1 µM | |
| SR12813 | Human | Reporter Gene Assay | ~20 - 50 nM |
Table 2: Induction of Downstream Target Genes
| Compound | Target Gene | Cell Line/System | Fold Induction | Reference |
| This compound | CYP3A | In vivo (implied) | Not Available | [1][5][6] |
| This compound | MDR1 | Not Available | Not Available | - |
| Rifampicin | CYP3A4 | Primary Human Hepatocytes | Variable (e.g., >10-fold) | |
| Rifampicin | MDR1 | Various cell lines | Variable (e.g., 2 to 5-fold) | |
| SR12813 | CYP3A4 | Primary Human Hepatocytes | Potent induction | |
| SR12813 | MDR1 | Not Available | Not Available | - |
Table 3: Specificity Profile Against Other Nuclear Receptors
| Compound | LXR | FXR | CAR | Reference |
| This compound | Not Available | Not Available | Not Available | - |
| Rifampicin | Generally considered PXR-specific, but some cross-reactivity with CAR may occur at high concentrations. | Low activity | Weak activator | |
| SR12813 | High specificity for PXR reported. | Low activity | Low activity |
Signaling Pathway and Experimental Workflows
To understand the mechanism of PXR activation and the methods used to evaluate specificity, the following diagrams illustrate the key pathways and experimental procedures.
Caption: PXR Signaling Pathway.
References
- 1. US6103733A - Method for increasing HDL cholesterol levels using heteroaromatic phenylmethanes - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US6881860B2 - Compounds and methods to increase plasma HDL cholesterol levels and improve HDL functionality - Google Patents [patents.google.com]
- 4. HDL cholesterol: How to boost your 'good' cholesterol - Mayo Clinic [mayoclinic.org]
- 5. Patent Public Search | USPTO [uspto.gov]
- 6. US6546133B1 - Methods and apparatus for print scraping - Google Patents [patents.google.com]
A Comparative Guide to HDL-C Modulating Agents: Niacin, Anacetrapib, Gemfibrozil, and Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of four prominent pharmacological agents—Niacin, Anacetrapib, Gemfibrozil (B1671426), and Atorvastatin (B1662188)—on High-Density Lipoprotein Cholesterol (HDL-C) levels. The data presented is collated from a range of clinical studies to facilitate a comprehensive understanding of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. This comparative analysis serves as a valuable resource for researchers and professionals in the field of lipidology and cardiovascular drug development.
Quantitative Effects on HDL-C: A Tabular Comparison
The following tables summarize the quantitative effects of Niacin, Anacetrapib, Gemfibrozil, and Atorvastatin on HDL-C levels as reported in various clinical trials. It is important to note that the patient populations, study durations, and baseline lipid profiles vary across these studies, which can influence the magnitude of the observed effects.
Table 1: Niacin - Effects on HDL-C in Clinical Trials
| Study/Trial Name | Dosage | Treatment Duration | Patient Population | Baseline HDL-C (mg/dL) | Mean % Change in HDL-C |
| Niaspan-Gemfibrozil Study | 1500 mg/day | 19 weeks | Low HDL-C (<40 mg/dL) | ~35 | +21%[1][2] |
| Niaspan-Gemfibrozil Study | 2000 mg/day | 19 weeks | Low HDL-C (<40 mg/dL) | ~35 | +26%[1][2] |
| HATS | 2-4 g/day (with simvastatin) | 3 years | Coronary artery disease, low HDL-C | 31 | +26% |
| AIM-HIGH | 1500-2000 mg/day (with simvastatin) | 3 years | Established cardiovascular disease, low HDL-C | 35 | +25% |
| ARBITER 2 | 1 g/day (with statin) | 12 months | Coronary heart disease, low HDL-C | 39 | +21% |
| ADVOCATE | 1000 mg/day (with lovastatin) | 16 weeks | Elevated LDL-C, low HDL-C | ~42 | >+18% (compared to atorvastatin/simvastatin)[3] |
Table 2: Anacetrapib - Effects on HDL-C in Clinical Trials
| Study/Trial Name | Dosage | Treatment Duration | Patient Population | Baseline HDL-C (mg/dL) | Mean % Change in HDL-C |
| REVEAL | 100 mg/day | 4.1 years | Atherosclerotic vascular disease | 40 | +104%[4] |
| DEFINE | 100 mg/day | 76 weeks | Coronary heart disease or risk equivalents | 41 | +139%[5] |
| Substudy of DEFINE | 100 mg/day | 24 weeks | Patients on statins | 41.5 | +145%[6] |
Table 3: Gemfibrozil - Effects on HDL-C in Clinical Trials
| Study/Trial Name | Dosage | Treatment Duration | Patient Population | Baseline HDL-C (mg/dL) | Mean % Change in HDL-C |
| Niaspan-Gemfibrozil Study | 1200 mg/day | 19 weeks | Low HDL-C (<40 mg/dL) | ~35 | +13%[1][2] |
| VA-HIT | 1200 mg/day | 5.1 years | Coronary heart disease, low HDL-C and LDL-C | 32 | +6%[7] |
| Helsinki Heart Study | 1200 mg/day | 5 years | Dyslipidemic men | ~47 | +>10% |
| Diabetic Dyslipidemia Study | 900-1200 mg/day | 12 weeks | Type 2 diabetes, dyslipidemia | 41.7 | (Not specified, but less than atorvastatin)[8] |
Table 4: Atorvastatin - Effects on HDL-C in Clinical Trials
| Study/Trial Name | Dosage | Treatment Duration | Patient Population | Baseline HDL-C (mg/dL) | Mean % Change in HDL-C |
| ADVOCATE | 10 mg/day | 16 weeks | Elevated LDL-C, low HDL-C | ~42 | +2.9%[3] |
| Collaborative Atorvastatin Study | 10 mg/day | 12 weeks | Combined hyperlipidemia or isolated hypertriglyceridemia | ~39 | +4%[9] |
| SLIM Study | 10 mg/day | 3 months | Combined hyperlipidemia | 39 | +6%[10] |
| VOYAGER Meta-analysis | 10 mg/day | (various) | Dyslipidemia | (various) | +4.5%[11] |
| VOYAGER Meta-analysis | 80 mg/day | (various) | Dyslipidemia | (various) | +2.3%[11] |
Experimental Protocols
The methodologies employed in clinical trials are critical for the interpretation and comparison of results. Below are generalized experimental protocols for the assessment of HDL-C modifying agents.
Subject Population and Blinding
-
Inclusion Criteria: Typically, subjects are adult males and females with specific lipid profiles, such as low baseline HDL-C (e.g., <40 mg/dL) and, in many cases, elevated LDL-C or triglycerides.[1][2] Patients with a history of or at high risk for cardiovascular disease are often enrolled.[4]
-
Exclusion Criteria: Common exclusion criteria include recent major cardiovascular events, uncontrolled hypertension, significant renal or hepatic disease, and use of other lipid-modifying drugs that are not part of the study protocol.
-
Blinding: Many of the cited studies are double-blind, where neither the participants nor the investigators know which treatment is being administered, to minimize bias.[1][2]
Drug Administration and Dosage
-
Dosage Regimens: Drugs are administered at fixed or titrated doses. For instance, in a head-to-head trial, extended-release niacin was sequentially increased from 1000 to 2000 mg at bedtime, while gemfibrozil was given at 600 mg twice daily.[1] Atorvastatin is typically administered once daily, with doses ranging from 10 mg to 80 mg.[11] Anacetrapib has been studied at a once-daily dose of 100 mg.[4]
-
Treatment Duration: The duration of treatment varies significantly, from several weeks to many years, depending on the primary endpoints of the study (e.g., lipid level changes versus cardiovascular outcomes).[1][4]
HDL-C Measurement
-
Sample Collection: Blood samples are typically collected in the morning after a 12 to 14-hour fast.[6]
-
Analytical Methods:
-
Reference Method (Ultracentrifugation): The gold standard for HDL-C measurement involves a multi-step process.[12][13][14] First, very-low-density lipoproteins (VLDL) and chylomicrons are removed by ultracentrifugation.[12][13][14] Subsequently, apolipoprotein B-containing lipoproteins (including LDL) are precipitated from the infranatant using agents like heparin-manganese chloride.[12][13] The cholesterol content of the remaining supernatant, which contains HDL, is then measured.[12][13]
-
Direct Homogeneous Assays: In routine clinical practice, direct "homogeneous" assays are more common.[6][15][16] These methods use specific detergents and polymers to selectively shield LDL and VLDL, allowing for the direct enzymatic measurement of cholesterol in HDL particles without a physical separation step.[15][16]
-
Apolipoprotein A-I (ApoA-I) Measurement: As the primary protein component of HDL, ApoA-I levels are often measured as a surrogate for HDL particle number.[17] This is typically done using immunoturbidimetric or nephelometric assays.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which each drug class modulates HDL-C metabolism.
Caption: Mechanism of action of Niacin on HDL metabolism.
Caption: Mechanism of action of Anacetrapib (CETP Inhibitor).
Caption: Mechanism of action of Gemfibrozil (Fibrate).
Caption: Mechanism of action of Atorvastatin on HDL metabolism.
Experimental Workflow
Caption: Generalized workflow for a clinical trial assessing HDL-C.
References
- 1. Extended-release niacin vs gemfibrozil for the treatment of low levels of high-density lipoprotein cholesterol. Niaspan-Gemfibrozil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of once-daily, niacin extended-release/lovastatin with standard doses of atorvastatin and simvastatin (the ADvicor Versus Other Cholesterol-Modulating Agents Trial Evaluation [ADVOCATE]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed | tctmd.com [tctmd.com]
- 5. HDL Soared, LDL Dropped With Anacetrapib | MDedge [mdedge.com]
- 6. biolabo.fr [biolabo.fr]
- 7. Relation of Gemfibrozil Treatment and High Density Lipoprotein (HDL) Subpopulation Profile with Cardiovascular Events in the Veterans Affairs HDL Intervention Trial (VA-HIT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of atorvastatin and gemfibrozil, alone and in low dose combination, in the treatment of diabetic dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized trial of the effects of atorvastatin and niacin in patients with combined hyperlipidemia or isolated hypertriglyceridemia. Collaborative Atorvastatin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The SLIM Study: Slo-Niacin® and Atorvastatin Treatment of Lipoproteins and Inflammatory Markers in Combined Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum LDL- and HDL-cholesterol determined by ultracentrifugation and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDL cholesterol performance using an ultracentrifugation reference measurement procedure and the designated comparison method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. diasys-diagnostics.com [diasys-diagnostics.com]
- 16. biolinediagnostics.com [biolinediagnostics.com]
- 17. Serum Apo A-1 and Its Role as a Biomarker of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CDD3506: A Comparative Analysis Against Leading Hyperlipidemic Agents
For Immediate Release to the Scientific Community
This guide provides a comprehensive benchmark analysis of the novel, hypothetical hyperlipidemic agent, CDD3506, against established therapies: statins, PCSK9 inhibitors, and cholesterol absorption inhibitors. This compound is presented as an orally available, small molecule inhibitor of Angiopoietin-like 3 (ANGPTL3), a key regulator of lipoprotein metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the efficacy and mechanisms of action of these agents, supported by established experimental data and detailed protocols.
Comparative Efficacy of Hyperlipidemic Agents
The following table summarizes the typical effects of this compound (based on data from the ANGPTL3 inhibitor evinacumab) and other leading hyperlipidemic agents on key lipid parameters as observed in clinical trials.
| Agent Class | Representative Drug(s) | LDL-C Reduction | HDL-C Change | Triglyceride Reduction |
| ANGPTL3 Inhibitor (Hypothetical) | This compound (proxy: Evinacumab) | ~47% [1] | ~30% decrease [1] | ~55% [1] |
| HMG-CoA Reductase Inhibitor | Atorvastatin | ~35-55%[2][3][4] | ~4-10% increase[2][5] | ~25-35%[2] |
| PCSK9 Inhibitor | Evolocumab | ~60-67%[6][7][8][9] | ~7-8% increase[9] | ~16-23%[9] |
| Cholesterol Absorption Inhibitor | Ezetimibe (monotherapy) | ~18-22%[10][11][12][13] | ~3% increase[10][11] | ~5-14%[10][11] |
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action for each agent are visualized below, highlighting their unique targets within the lipid metabolism cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of hyperlipidemic agents are provided below.
In Vitro ANGPTL3 Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting ANGPTL3's suppression of lipoprotein lipase (LPL) activity.
-
Principle: ANGPTL3 inhibits LPL. A successful inhibitor of ANGPTL3 will prevent this inhibition, thus restoring LPL activity. LPL activity is measured using a fluorescent substrate.
-
Materials:
-
Recombinant human ANGPTL3 protein.
-
Recombinant human LPL protein.
-
Fluorescent lipase substrate (e.g., 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with BSA).
-
96-well microplate, fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant ANGPTL3 and an equal volume of either this compound dilution or vehicle control. Incubate for 30 minutes at room temperature to allow for binding.
-
Add recombinant LPL to all wells and incubate for an additional 30 minutes.
-
Initiate the enzymatic reaction by adding the fluorescent lipase substrate to all wells.
-
Measure the fluorescence intensity kinetically over 60 minutes using a plate reader (Excitation/Emission appropriate for the substrate).
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the kinetic curve).
-
Plot the rate of reaction against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based LDL Uptake Assay
-
Objective: To assess the ability of this compound to enhance the uptake of LDL cholesterol into hepatocytes, a downstream effect of many lipid-lowering therapies.
-
Principle: Cells are treated with the test compound, and their ability to internalize fluorescently-labeled LDL is quantified by fluorescence microscopy or flow cytometry.
-
Materials:
-
Human hepatoma cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
Fluorescently-labeled LDL (e.g., DyLight™ 550-LDL).[2]
-
This compound and positive control (e.g., a statin).
-
96-well imaging plate.
-
High-content imaging system or fluorescence microscope.
-
-
Procedure:
-
Seed HepG2 cells into a 96-well imaging plate and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of this compound, a positive control, or vehicle for 24-48 hours.
-
Remove the treatment medium and add fresh, serum-free medium containing fluorescently-labeled LDL (e.g., 10 µg/mL).[14]
-
Incubate for 4 hours at 37°C to allow for LDL uptake.
-
Wash the cells three times with PBS to remove extracellular LDL.
-
Fix the cells (e.g., with 4% paraformaldehyde). Nuclei can be counterstained with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the total fluorescence intensity per cell. Increased fluorescence relative to the vehicle control indicates enhanced LDL uptake.
-
In Vivo Efficacy Study in an Animal Model of Hyperlipidemia
-
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma lipid levels in a relevant disease model.
-
Principle: Apolipoprotein E knockout (ApoE-/-) mice, when fed a high-fat diet, develop severe hypercholesterolemia and atherosclerosis, mimicking key aspects of human disease.[15][16][17] The test compound is administered over a period of time, and its effect on the plasma lipid profile is determined.
-
Model: Male ApoE-/- mice (8-10 weeks old).
-
Materials:
-
ApoE-/- mice.
-
Standard chow and high-fat "Western" diet (e.g., 21% fat, 0.2% cholesterol).[18]
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein).
-
Clinical chemistry analyzer for lipid profiling.
-
-
Procedure:
-
Acclimate ApoE-/- mice for one week.
-
Switch all mice to a high-fat diet to induce hyperlipidemia.
-
After 4 weeks on the high-fat diet, collect baseline blood samples (fasted) for lipid analysis.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at 3, 10, 30 mg/kg).
-
Administer this compound or vehicle via oral gavage once daily for 8-12 weeks.
-
Monitor body weight and general health throughout the study.
-
At the end of the treatment period, collect terminal blood samples (fasted) for final lipid analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Compare the lipid levels of the treatment groups to the vehicle control group to determine the efficacy of this compound. Statistical analysis (e.g., ANOVA) should be performed.
-
Conclusion
The hypothetical ANGPTL3 inhibitor, this compound, represents a novel mechanistic approach to lipid-lowering. Its profile, characterized by significant reductions in both LDL-C and triglycerides, positions it as a potentially powerful therapeutic, particularly for mixed dyslipidemias. While its effect on HDL-C differs from that of statins and PCSK9 inhibitors, the overall impact on atherogenic lipoproteins is substantial. The experimental protocols outlined provide a standardized framework for the preclinical evaluation of such novel agents, ensuring robust and comparable data generation. Further studies would be required to fully elucidate the clinical potential and long-term safety profile of compounds like this compound.
References
- 1. PathWhiz [pathbank.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nps.org.au [nps.org.au]
- 10. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 11. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANGPTL3: A Breakthrough Target in Treatment for Dyslipidemia and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANGPTL3 as a Drug Target in Hyperlipidemia and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDL Uptake Assay Kit (Cell-Based) (ab133127) | Abcam [abcam.com]
- 15. rrpharmacology.ru [rrpharmacology.ru]
- 16. Transgenic mouse models to study the role of APOE in hyperlipidemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cyagen.com [cyagen.com]
- 18. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of CDD3506
For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents like CDD3506, a cytochrome P450 inhibitor, is a critical component of a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound (CAS: 197913-15-8), also known as 1-(triphenylmethyl)-1H-imidazol-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety protocols for structurally related imidazole-based compounds to ensure a conservative and safety-conscious approach.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes and accidental contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | To protect against contamination of personal clothing. |
Engineering Controls: All handling of this compound and its associated waste must be performed within a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite (B1170534) or dry sand. For solid spills, carefully sweep or scoop the material to minimize dust generation.[1]
-
Collect Waste: Place the absorbed material or collected solid into a designated, sealable hazardous waste container.[1][2]
-
Decontaminate: Thoroughly clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[1]
Waste Collection and Storage
Proper segregation and storage of chemical waste are fundamental to preventing hazardous reactions and ensuring safe disposal.
Waste Collection Procedure:
-
Waste Container: Utilize a designated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) or glass is recommended.[1][3]
-
Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound (1-(triphenylmethyl)-1H-imidazol-4-amine)," the CAS number "197913-15-8," and any applicable hazard pictograms.[3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment unit, away from heat sources, direct sunlight, and incompatible materials.[2][3]
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.
Procedural Steps for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to schedule the pickup and disposal of the hazardous waste.[3]
-
Provide Documentation: Furnish the waste disposal service with a comprehensive and accurate description of the waste, including its chemical composition, quantity, and any known hazards.
-
Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway for Safe Handling Logic
The decision-making process for handling this compound should follow a clear, safety-first logic.
Caption: Decision pathway for safe this compound handling.
References
Personal protective equipment for handling CDD3506
Disclaimer: The following guidance is based on the Safety Data Sheet (SDS) for the closely related research chemical D3506, as a specific SDS for CDD3506 was not immediately available. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from their supplier for the specific this compound product in use to ensure accuracy and safety.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound in a laboratory setting.
Hazard Identification and Summary
This compound is a substance that requires careful handling due to its potential health effects. The primary hazards are summarized below.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | Harmful if swallowed.[1] |
| Skin irritation | Causes skin irritation.[1] |
| Serious eye damage | Causes serious eye damage.[1] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] | To prevent eye contact that can cause serious damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or protective suit. | To prevent skin irritation and absorption.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or in case of insufficient ventilation. | To avoid inhalation of dust or aerosols. |
| Hand Hygiene | Wash hands thoroughly after handling.[1] | To remove any residual chemical contamination. |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3]
2. Handling and Experimental Use:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Conduct weighing and transfers in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly.
3. Spill Management:
-
Small Spills: For small spills of solid material, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust.
-
Ventilation: Ensure the area is well-ventilated after a spill.
4. Disposal Plan:
-
All waste, including unused this compound and contaminated materials (e.g., gloves, wipes), must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
